Product packaging for Favipiravir-13C3(Cat. No.:)

Favipiravir-13C3

Cat. No.: B13843179
M. Wt: 160.08 g/mol
InChI Key: ZCGNOVWYSGBHAU-FRSWOAELSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Favipiravir-13C3 is a useful research compound. Its molecular formula is C5H4FN3O2 and its molecular weight is 160.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4FN3O2 B13843179 Favipiravir-13C3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4FN3O2

Molecular Weight

160.08 g/mol

IUPAC Name

5-fluoro-2-oxo-(2,3-13C2)1H-pyrazine-3-carboxamide

InChI

InChI=1S/C5H4FN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11)/i3+1,4+1,5+1

InChI Key

ZCGNOVWYSGBHAU-FRSWOAELSA-N

Isomeric SMILES

C1=C(N=[13C]([13C](=O)N1)[13C](=O)N)F

Canonical SMILES

C1=C(N=C(C(=O)N1)C(=O)N)F

Origin of Product

United States

Foundational & Exploratory

Favipiravir-13C3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Favipiravir-13C3 is a stable isotope-labeled analog of Favipiravir, a potent broad-spectrum antiviral agent. This technical guide provides an in-depth overview of this compound, its primary application in bioanalytical assays, and the underlying mechanism of action of its parent compound, Favipiravir. The information presented herein is intended to support researchers and professionals in drug development and related scientific fields.

Favipiravir, a pyrazinecarboxamide derivative, is a prodrug that, once intracellularly metabolized to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP), selectively inhibits the RNA-dependent RNA polymerase (RdRp) of a wide range of RNA viruses.[1][2] This mechanism disrupts viral replication and has led to its investigation and approval for the treatment of influenza in Japan and its compassionate use for other viral infections, including Ebola and COVID-19.[1][2]

The primary and critical use of this compound is as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] Its stable isotope-labeled nature ensures that it co-elutes with and has similar ionization efficiency to the unlabeled Favipiravir, allowing for accurate and precise quantification in complex biological matrices such as plasma and serum.[3][4]

Core Compound Data

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueReference
Chemical Name 6-Fluoro-3-hydroxy-2-pyrazinecarboxamide-13C3[2]
Molecular Formula C2¹³C3H4FN3O2[5]
Molecular Weight 160.08 g/mol [2][5]
Unlabeled CAS Number 259793-96-9[2]
Appearance Refer to Certificate of Analysis[2]
Solubility Soluble in DMSO and water. Specific concentrations can be found in the Certificate of Analysis.[6]
Storage Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[6]

Mechanism of Action of Favipiravir

Favipiravir is a prodrug that requires intracellular activation to exert its antiviral effect. The mechanism involves the following key steps:

  • Cellular Uptake: Favipiravir enters the host cell.

  • Metabolic Activation: Inside the cell, it is phosphoribosylated by host enzymes to its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[5][7]

  • Inhibition of Viral RdRp: Favipiravir-RTP acts as a purine nucleotide analog and competes with natural purine nucleosides for the viral RNA-dependent RNA polymerase (RdRp).[5][7] This leads to two primary antiviral effects:

    • Chain Termination: Incorporation of Favipiravir-RTP into the nascent viral RNA strand can lead to the termination of RNA synthesis.

    • Lethal Mutagenesis: The incorporation of Favipiravir-RTP can also induce mutations in the viral genome at a high rate, leading to the production of non-viable viral progeny.

This selective inhibition of the viral RdRp, an enzyme not present in mammalian cells, accounts for its broad-spectrum antiviral activity.[8]

Favipiravir_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Host Cell) Favipiravir Favipiravir (Prodrug) Favipiravir_int Favipiravir Favipiravir->Favipiravir_int Cellular Uptake Favipiravir_RTP Favipiravir-RTP (Active Form) Favipiravir_int->Favipiravir_RTP Phosphoribosylation (Host Enzymes) RdRp Viral RNA-dependent Polymerase (RdRp) Favipiravir_RTP->RdRp Inhibition Viral_RNA Nascent Viral RNA RdRp->Viral_RNA Viral RNA Synthesis NonViable_Virus Non-viable Virus RdRp->NonViable_Virus Chain_Termination Chain Termination RdRp->Chain_Termination Viral_RNA->NonViable_Virus Lethal Mutagenesis Viral_RNA->Chain_Termination Incorporation of Favipiravir-RTP LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (Calibrator, QC, Unknown) IS_Addition Add this compound Internal Standard Plasma->IS_Addition Precipitation Protein Precipitation (Methanol) IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Mass Spectrometry Detection (MRM) Ionization->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Construct Calibration Curve Ratio->Calibration Quantification Quantify Unknown Samples Calibration->Quantification

References

The Unseen Battlefield: A Technical Guide to Stable Isotope Labeling in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance between a virus and its host, understanding the subtle molecular shifts is paramount to developing effective antiviral strategies. Stable isotope labeling has emerged as a powerful arsenal for researchers, offering an unprecedented view into the dynamic interplay of proteins and metabolites during viral infection. This technical guide delves into the core principles, methodologies, and applications of stable isotope labeling in antiviral research, providing a comprehensive resource for scientists at the forefront of virology and drug discovery.

The Power of Isotopic Tracers in Virology

Stable isotope labeling techniques utilize non-radioactive isotopes, such as ¹³C, ¹⁵N, and ²H (deuterium), to tag molecules of interest.[1] These labeled molecules are chemically identical to their natural counterparts and are readily incorporated into cellular processes.[1] By tracking the fate of these isotopes using mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can quantify dynamic changes in protein abundance, metabolic fluxes, and the efficacy of antiviral compounds.[2][3]

The primary applications in antiviral research include:

  • Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) allow for the precise measurement of changes in the host and viral proteome upon infection.[2][4] This helps identify host factors essential for viral replication and cellular proteins involved in the antiviral response.

  • Metabolic Flux Analysis (MFA): By tracing the metabolism of isotope-labeled nutrients like ¹³C-glucose, researchers can map how viruses rewire host cell metabolism to fuel their replication.[3][5] This reveals metabolic vulnerabilities that can be targeted by antiviral therapies.

  • Pharmacokinetic and Pharmacodynamic Studies: Deuterium-labeled antiviral drug candidates can be used to study their metabolism, distribution, and efficacy in preclinical and clinical settings. The "heavy" isotopes do not alter the drug's biological activity but allow for its unambiguous detection and quantification.[6][7][8]

Quantitative Insights: Unveiling the Viral Impact

Stable isotope labeling generates a wealth of quantitative data that illuminates the profound impact of viral infection on the host cell. The following tables summarize key findings from studies utilizing these techniques.

Host and Viral Proteome Alterations (SILAC)

Table 1: Changes in Host and Viral Protein Abundance During Influenza A Virus (IAV) and Coronavirus Infection

VirusHost Cell LineProteinFold Change (Infected vs. Mock)Significance/FunctionReference
Influenza A/PR/8/34 (H1N1)A549 (Human Lung)MX1↑ >5-foldAntiviral GTPase[2]
IFIT2↑ >5-foldAntiviral protein[2]
DDX58 (RIG-I)↑ >2-foldViral RNA sensor, innate immunity[2]
NUP98↓ >2-foldNuclear pore complex protein, host defense[2]
Infectious Bronchitis Virus (IBV)Vero (Monkey Kidney)Vimentin↑ 2.5-fold (Cytoplasmic)Cytoskeletal protein, potential role in replication[9]
Myosin VI↓ 2.1-fold (Cytoplasmic)Molecular motor, potential disruption of transport[9]
N Protein (Viral)-Detected in cytoplasm, nucleus, and nucleolus[9]
M Protein (Viral)-Detected in the cytoplasmic fraction[9]
Metabolic Reprogramming of the Host Cell (¹³C-MFA)

Table 2: Alterations in Central Carbon Metabolism in SARS-CoV-2 Infected Cells

Cell LineLabeled SubstrateMetabolic PathwayKey FindingImplicationReference
Vero E6[U-¹³C]-GlucoseGlycolysisIncreased glucose uptake and lactate production"Warburg-like" effect to support viral replication[3]
Pentose Phosphate Pathway (PPP)Increased flux into the PPPProduction of nucleotides for viral genome synthesis[3]
TCA CycleAnaplerotic input from glutamineReplenishment of TCA cycle intermediates for biosynthesis[3]
A549-ACE2[U-¹³C]-GlutamineFatty Acid SynthesisIncreased de novo fatty acid synthesisProvides lipids for viral membranes[10]
Efficacy of Deuterated Antiviral Compounds

Table 3: In Vitro Antiviral Activity of Deuterated GS-441524 Analogs against SARS-CoV-2

CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
GS-441524 (non-deuterated)0.45 ± 0.08>100>222[6][8]
Deuterated Analogs:
Compound 20a 0.52 ± 0.11>100>192[6][8]
Compound 20b 0.48 ± 0.09>100>208[6][8]
Compound 20c 0.55 ± 0.12>100>182[6][8]
Compound 20d 0.49 ± 0.10>100>204[6][8]

Experimental Corner: Detailed Methodologies

Reproducibility is the cornerstone of scientific advancement. This section provides detailed protocols for key stable isotope labeling experiments in antiviral research.

SILAC-based Quantitative Proteomics of Virus-Infected Cells

This protocol outlines the steps for comparing the proteomes of mock-infected and virus-infected cells using SILAC.

Materials:

  • Cell line of interest (e.g., A549, Vero)

  • SILAC-compatible DMEM (deficient in L-lysine and L-arginine)

  • "Light" L-lysine (¹²C₆, ¹⁴N₂) and L-arginine (¹²C₆, ¹⁴N₄)

  • "Heavy" L-lysine (¹³C₆, ¹⁵N₂) and L-arginine (¹³C₆, ¹⁵N₄)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Virus stock of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE equipment and reagents

  • In-gel digestion kit (containing trypsin)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Adaptation: Culture cells for at least six doublings in "light" or "heavy" SILAC medium supplemented with 10% dFBS to ensure >99% incorporation of the labeled amino acids.[11]

  • Infection: Seed an equal number of "light" and "heavy" labeled cells. Infect one population with the virus of interest at a predetermined multiplicity of infection (MOI). "Mock" infect the other population with virus-free medium.

  • Harvesting and Lysis: At the desired time post-infection, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification and Mixing: Determine the protein concentration of both "light" (mock) and "heavy" (infected) lysates. Mix equal amounts of protein from each lysate.

  • Protein Separation and Digestion: Separate the mixed protein sample by SDS-PAGE. Excise the entire protein lane and cut it into smaller pieces. Perform in-gel tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporated stable isotopes.

  • Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the "heavy" to "light" ratio for each identified protein. This ratio represents the fold change in protein abundance upon viral infection.

¹³C-Metabolic Flux Analysis of Virus-Infected Cells

This protocol describes how to trace the metabolic fate of ¹³C-labeled glucose in virus-infected cells.

Materials:

  • Cell line of interest

  • Glucose-free DMEM

  • [U-¹³C₆]-glucose (uniformly labeled with ¹³C)

  • Virus stock of interest

  • Quenching solution (e.g., ice-cold 60% methanol)

  • Extraction solution (e.g., 80% methanol)

  • Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Infection: Culture cells to the desired confluency. Replace the normal medium with glucose-free DMEM supplemented with a known concentration of [U-¹³C₆]-glucose. Infect the cells with the virus of interest.

  • Metabolite Quenching and Extraction: At various time points post-infection, rapidly quench metabolic activity by aspirating the medium and adding ice-cold quenching solution. Scrape the cells and collect the cell suspension. Extract intracellular metabolites by adding extraction solution and incubating on dry ice.

  • Sample Preparation: Centrifuge the cell extracts to pellet debris. Collect the supernatant containing the metabolites and dry it under a vacuum.

  • Derivatization (for GC-MS): Derivatize the dried metabolites to make them volatile for GC-MS analysis.

  • MS Analysis: Analyze the samples using GC-MS or LC-MS to determine the mass isotopologue distribution (MID) of key metabolites in central carbon metabolism (e.g., glycolysis, pentose phosphate pathway, TCA cycle).

  • Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model and calculate the intracellular metabolic fluxes.[3][5]

Visualizing the Invisible: Pathways and Workflows

Understanding the complex biological processes at play during viral infection is facilitated by visual representations. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

Viral_Manipulation_of_NFkB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virus Virus Host Receptor Host Receptor Virus->Host Receptor Binding Signaling Cascade Signaling Cascade Host Receptor->Signaling Cascade IKK Complex IKK Complex Signaling Cascade->IKK Complex Activation IkB IkB IKK Complex->IkB Phosphorylation IkB-NF-kB IkB-NF-kB Complex NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB-NF-kB->NF-kB IkB Degradation DNA DNA NF-kB_n->DNA Pro-viral Genes Pro-viral Genes DNA->Pro-viral Genes Transcription Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes Transcription

Caption: Viral manipulation of the NF-κB signaling pathway.

Interferon_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN Interferon IFNAR IFN Receptor IFN->IFNAR Binding JAK1 JAK1 IFNAR->JAK1 Activation TYK2 TYK2 IFNAR->TYK2 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT2 STAT2 JAK1->STAT2 Phosphorylation TYK2->STAT1 Phosphorylation TYK2->STAT2 Phosphorylation ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISGF3_n ISGF3 ISGF3->ISGF3_n Translocation ISRE ISRE (DNA) ISGF3_n->ISRE Antiviral Genes Antiviral Genes ISRE->Antiviral Genes Transcription

Caption: The canonical interferon signaling pathway.

Experimental Workflows

SILAC_Workflow cluster_cell_culture Cell Culture & Labeling cluster_experiment Experiment cluster_sample_prep Sample Preparation cluster_analysis Analysis Light Culture Culture in 'Light' Medium (e.g., ¹²C-Arg, ¹²C-Lys) Mock Infection Mock Infection Light Culture->Mock Infection Heavy Culture Culture in 'Heavy' Medium (e.g., ¹³C-Arg, ¹³C-Lys) Viral Infection Viral Infection Heavy Culture->Viral Infection Cell Lysis Cell Lysis Mock Infection->Cell Lysis Viral Infection->Cell Lysis Protein Mix Mix Equal Protein Amounts Cell Lysis->Protein Mix Digestion Tryptic Digestion Protein Mix->Digestion LC-MS/MS LC-MS/MS Analysis Digestion->LC-MS/MS Data Analysis Data Analysis (Quantification) LC-MS/MS->Data Analysis

Caption: A typical SILAC experimental workflow.

Conclusion: A New Era in Antiviral Research

Stable isotope labeling techniques have revolutionized our ability to dissect the intricate molecular details of viral infections. By providing precise quantitative data on the proteomic and metabolic changes that occur in host cells, these methods are invaluable for identifying novel antiviral targets and elucidating mechanisms of viral pathogenesis. As mass spectrometry and NMR technologies continue to advance in sensitivity and resolution, the application of stable isotope labeling will undoubtedly play an increasingly critical role in the development of the next generation of antiviral therapeutics. This guide serves as a foundational resource for researchers poised to leverage these powerful techniques in the ongoing battle against viral diseases.

References

Favipiravir-13C3 supplier and certificate of analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Favipiravir-13C3, a stable isotope-labeled internal standard crucial for the accurate quantification of the antiviral drug Favipiravir in complex biological matrices. This document outlines key suppliers, provides a representative Certificate of Analysis, details analytical methodologies, and illustrates the metabolic pathway of Favipiravir.

Sourcing and Quality Assurance of this compound

The procurement of high-purity, well-characterized stable isotope-labeled standards is paramount for robust and reproducible analytical data. Several reputable suppliers offer this compound for research purposes.

Table 1: Key Suppliers of this compound

SupplierWebsiteNotes
MedChemExpress--INVALID-LINK--Offers this compound and other isotope-labeled compounds.[1]
Santa Cruz Biotechnology--INVALID-LINK--Provides this compound for research use, with Certificate of Analysis available.[2]
BOC Sciences--INVALID-LINK--A supplier of a wide range of research chemicals, including Favipiravir.

It is imperative to obtain a lot-specific Certificate of Analysis (CoA) from the supplier upon purchase. The CoA provides critical data on the identity, purity, and isotopic enrichment of the compound.

Representative Certificate of Analysis

While a specific Certificate of Analysis for this compound is proprietary to the supplier and lot, a representative CoA for the unlabeled Favipiravir is presented below to illustrate the typical quality control parameters. Researchers should expect similar data points for the 13C3-labeled analog, with the addition of isotopic purity assessment.

Table 2: Representative Certificate of Analysis for Favipiravir

ParameterSpecificationResult
Appearance White to off-white solidConforms
Identification (¹H-NMR) Consistent with structureConforms
Purity (HPLC) ≥ 99.5%99.8%
Molecular Formula C5H4FN3O2Conforms
Molecular Weight 157.10Conforms
Solubility Soluble in DMSOConforms
Storage Store at -20°CConforms

Note: This is a representative example based on a CoA for unlabeled Favipiravir.[3] Data for this compound will include isotopic enrichment.

Mechanism of Action and Metabolic Pathway

Favipiravir is a prodrug that, once inside the cell, is converted into its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP). This active metabolite acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. By mimicking a purine nucleotide, Favipiravir-RTP is incorporated into the nascent viral RNA strand, leading to the termination of chain elongation and inhibition of viral replication.

The following diagram illustrates the intracellular activation pathway of Favipiravir.

Favipiravir_Pathway cluster_cell Host Cell Favipiravir Favipiravir (extracellular) Favipiravir_intra Favipiravir (intracellular) Favipiravir->Favipiravir_intra Cellular uptake Cell Favipiravir_RMP Favipiravir-RMP Favipiravir_intra->Favipiravir_RMP Ribosylation (Host Enzymes) Favipiravir_RDP Favipiravir-RDP Favipiravir_RMP->Favipiravir_RDP Phosphorylation (Host Kinases) Favipiravir_RTP Favipiravir-RTP (Active) Favipiravir_RDP->Favipiravir_RTP Phosphorylation (Host Kinases) RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Inhibition Inhibition Favipiravir_RTP->Inhibition Replication Viral RNA Replication RdRp->Replication Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification of Favipiravir Calibrate->Quantify

References

The Pivotal Role of Favipiravir-13C3 in Advancing Pharmacokinetic Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Favipiravir, a broad-spectrum antiviral agent, has garnered significant attention for its potential in treating various RNA virus infections. A thorough understanding of its pharmacokinetic (PK) profile is paramount for optimizing dosing regimens and ensuring therapeutic efficacy. Central to the accurate and reliable quantification of favipiravir in biological matrices is the use of a stable isotope-labeled internal standard, Favipiravir-13C3. This technical guide elucidates the critical role of this compound in pharmacokinetic studies, providing a comprehensive overview of experimental protocols, quantitative data, and the underlying mechanisms.

Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry. By incorporating heavy isotopes such as carbon-13 (¹³C), deuterium (²H), or nitrogen-15 (¹⁵N), an analog of the analyte is created that is chemically identical but mass-shifted. This allows it to be distinguished from the endogenous analyte by the mass spectrometer. This compound, and often its doubly labeled counterpart [¹³C,¹⁵N]-Favipiravir, serves this purpose in the bioanalysis of favipiravir, ensuring high precision and accuracy by compensating for variability in sample preparation and instrument response.[1][2][3][4]

Core Application: Internal Standard in LC-MS/MS Bioanalysis

The primary role of this compound is to serve as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This technique is widely employed for the quantitative determination of favipiravir in complex biological matrices such as human plasma.[1][2][3][4] The co-extraction of the analyte and the stable isotope-labeled internal standard minimizes the impact of matrix effects and variations in extraction recovery, leading to more robust and reliable data.

Experimental Workflow

The general workflow for a pharmacokinetic study of favipiravir utilizing this compound as an internal standard is depicted in the following diagram.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis A Dosing of Favipiravir to Subjects B Collection of Biological Samples (e.g., Plasma) at Timed Intervals A->B C Addition of this compound (Internal Standard) B->C D Protein Precipitation (e.g., with Acetonitrile) C->D E Centrifugation and Supernatant Collection D->E F Chromatographic Separation (e.g., C18 Column) E->F G Mass Spectrometric Detection (MRM Mode) F->G H Quantification of Favipiravir and this compound G->H I Calculation of Analyte/IS Peak Area Ratio H->I J Generation of Calibration Curve I->J K Determination of Favipiravir Concentration J->K L Pharmacokinetic Modeling K->L

Caption: Experimental workflow for favipiravir pharmacokinetic analysis.

Detailed Experimental Protocols

The successful application of this compound in pharmacokinetic studies hinges on a well-validated bioanalytical method. Below are the key components of a typical experimental protocol.

Sample Preparation

A common and efficient method for extracting favipiravir from plasma is protein precipitation.[1][2][3][4]

  • Aliquoting: A small volume of plasma sample (e.g., 50 µL) is transferred to a microcentrifuge tube.

  • Internal Standard Spiking: A working solution of this compound (or [¹³C,¹⁵N]-Favipiravir) in a suitable solvent like methanol is added to each plasma sample.[3]

  • Protein Precipitation: A precipitating agent, typically acetonitrile, is added to the sample at a specific ratio (e.g., 3:1 v/v) to precipitate plasma proteins.[1][2][4]

  • Vortexing and Centrifugation: The samples are vortex-mixed to ensure thorough mixing and then centrifuged at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant containing favipiravir and the internal standard is carefully transferred to a new tube or vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The chromatographic and mass spectrometric parameters are optimized to achieve sensitive and selective quantification of favipiravir.

ParameterTypical Conditions
Chromatographic Column C18 reverse-phase column (e.g., Synergi Polar-RP, Shiseido Capcell PAK C18)[1][2][3]
Mobile Phase A gradient of an aqueous solution with a modifier (e.g., 0.1-0.2% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[1][2][3]
Flow Rate 0.2 - 0.6 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), typically in negative ion mode.[3]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Favipiravir: m/z 156.1 > 113.1; this compound (or [¹³C,¹⁵N]-Favipiravir): m/z 158.1 > 113.0[3]

Quantitative Data from Pharmacokinetic Studies

The use of this compound as an internal standard has enabled the generation of high-quality pharmacokinetic data in various clinical settings. The following tables summarize key pharmacokinetic parameters of favipiravir from studies in healthy volunteers and COVID-19 patients.

Table 1: Pharmacokinetic Parameters of Favipiravir in Healthy Adults

Study PopulationDoseCmax (µg/mL)Tmax (h)AUC₀₋₁₂ (µg·h/mL)t₁/₂ (h)Reference
Healthy Adults (n=8)Day 1: 1600 mg BID64.561.5446.094.8[5]
Healthy Adults (n=8)Day 6: 600 mg BID64.691.5553.985.6[5]

Table 2: Pharmacokinetic Parameters of Favipiravir in COVID-19 Patients

Study PopulationDoseCmax (µg/mL)Tmax (h)AUC₀₋₁₂ (µg·h/mL)t₁/₂ (h)Reference
Critically Ill with Kidney Dysfunction (n=7)Day 1: 1600 mg BID29.99-192.535.8[5]
Mild COVID-19 (n=8)Day 1: 1800 mg BID, then 800 mg BID14.5 - 201.2---[6]

Note: BID refers to twice daily. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋₁₂: Area under the plasma concentration-time curve from 0 to 12 hours; t₁/₂: Elimination half-life. Some values are presented as ranges due to high inter-subject variability.

Mechanism of Action and Metabolism of Favipiravir

Favipiravir is a prodrug that requires intracellular phosphorylation to its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[7] This active metabolite then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[8] The metabolism of favipiravir primarily occurs in the liver via aldehyde oxidase and xanthine oxidase to an inactive hydroxylated metabolite (T-705M1).[6][7]

favipiravir_moa cluster_intracellular Intracellular Space cluster_viral_replication Viral Replication Inhibition cluster_metabolism Systemic Metabolism (Liver) A Favipiravir (Prodrug) B Intracellular Phosphorylation A->B C Favipiravir-RTP (Active Metabolite) B->C D Viral RNA-dependent RNA Polymerase (RdRp) C->D Competitive Inhibition E Inhibition of Viral RNA Synthesis D->E F Favipiravir G Aldehyde Oxidase & Xanthine Oxidase F->G H T-705M1 (Inactive Metabolite) G->H

References

A Technical Guide to the Preliminary Investigation of Favipiravir Metabolism Using Labeled Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the metabolic pathways of Favipiravir, a broad-spectrum antiviral agent. It focuses on the application of isotopically labeled compounds in elucidating its absorption, distribution, metabolism, and excretion (ADME) properties. The guide details experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to illustrate key processes.

Introduction to Favipiravir and its Metabolism

Favipiravir (T-705) is a pyrazinecarboxamide derivative that acts as a prodrug with potent antiviral activity against a wide range of RNA viruses.[1][2] Its mechanism of action involves the selective inhibition of viral RNA-dependent RNA polymerase (RdRp).[1][3][4][5] To exert its antiviral effect, Favipiravir must be metabolized intracellularly to its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[3][5][6] Understanding the metabolic fate of Favipiravir is crucial for optimizing dosing regimens, assessing potential drug-drug interactions, and ensuring its safety and efficacy.

The study of drug metabolism often employs isotopically labeled compounds (e.g., containing 14C, 3H, 18F, 13C, or 15N) to trace the drug and its metabolites through biological systems.[7][8][9] These labeled molecules allow for precise quantification and structural elucidation of all drug-related material, providing a comprehensive ADME profile.[9][]

Metabolic Pathways of Favipiravir

Favipiravir undergoes two primary metabolic transformations: an activation pathway via intracellular phosphorylation and an inactivation pathway primarily through enzymatic hydroxylation.

  • Anabolic (Activation) Pathway : Favipiravir is a prodrug that requires intracellular conversion to its active triphosphate form.[5][11] This process is initiated by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts Favipiravir to its ribose 5'-monophosphate (RMP) form.[3] Cellular kinases then further phosphorylate the monophosphate to the active favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[3][5] This active metabolite mimics a purine nucleotide and is incorporated into the growing viral RNA chain by RdRp, ultimately inhibiting viral replication.[1][3][4]

  • Catabolic (Inactivation) Pathway : The primary route of Favipiravir inactivation in the body is through hydroxylation to an inactive metabolite, designated T-705M1.[4][11][12] This transformation is catalyzed mainly by aldehyde oxidase (AO) and, to a lesser extent, by xanthine oxidase (XO).[1][4][12] The resulting hydroxylated metabolite is then predominantly excreted in the urine.[1][4]

Favipiravir_Metabolism cluster_activation Intracellular Anabolic Pathway (Activation) cluster_inactivation Systemic Catabolic Pathway (Inactivation) Favipiravir Favipiravir (T-705) RMP Favipiravir-RMP Favipiravir->RMP HGPRT RTP Favipiravir-RTP (Active Metabolite) RMP->RTP Cellular Kinases Inhibition Inhibition of Viral RNA Polymerase RTP->Inhibition T705M1 T-705M1 (Inactive Metabolite) Excretion Renal Excretion T705M1->Excretion Favipiravir_cat Favipiravir (T-705) Favipiravir_cat->T705M1 Aldehyde Oxidase, Xanthine Oxidase Experimental_Workflow cluster_prep Preparation Phase cluster_invivo In Vivo Phase cluster_analysis Analysis Phase cluster_data Data Interpretation arrow arrow synthesis Synthesis of Radiolabeled [14C]-Favipiravir formulation Formulation & Dosing Solution Preparation synthesis->formulation admin Administration to Test Subjects (e.g., Rodents) formulation->admin collection Sample Collection (Plasma, Urine, Feces) admin->collection quant Total Radioactivity Quantification collection->quant profile Metabolite Profiling (LC-MS/MS, HPLC-Radiodetector) collection->profile pk Pharmacokinetic Analysis quant->pk balance Mass Balance & Excretion Pathway Determination quant->balance identify Metabolite Structure Elucidation (HRMS, NMR) profile->identify identify->balance

References

Methodological & Application

Application Note: Quantitative Analysis of Favipiravir in Human Plasma using a Favipiravir-¹³C₃ Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Favipiravir.

Introduction: Favipiravir is a broad-spectrum antiviral agent that has demonstrated efficacy against a variety of RNA viruses. Accurate and reliable quantification of Favipiravir in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note provides a detailed protocol for the determination of Favipiravir in human plasma using a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Favipiravir-¹³C₃, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocols

Materials and Reagents
  • Favipiravir analytical standard

  • Favipiravir-¹³C₃ (internal standard)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (0.1% solution in water)

  • Human plasma (with anticoagulant)

  • Deionized water

Sample Preparation

A protein precipitation method is employed for the extraction of Favipiravir from human plasma.[1][2]

  • Allow all solutions and plasma samples to thaw to room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Add 20 µL of the Favipiravir-¹³C₃ internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of methanol to precipitate the plasma proteins.[1][2]

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

The chromatographic separation is performed on a C18 reverse-phase column.

ParameterCondition
Column Phenomenex Kinetex C18, 100 x 3.0 mm[1][2]
Mobile Phase A 0.1% Formic acid in water[1][2]
Mobile Phase B Methanol[1][2]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Run Time Approximately 5-7 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
3.01090
5.01090
5.1955
7.0955
Mass Spectrometry Conditions

The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage -4500 V

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Favipiravir156.1113.1
Favipiravir-¹³C₃ (IS)159.1116.1

Data Presentation

The following table summarizes the quantitative performance characteristics of the described LC-MS/MS method for Favipiravir analysis.

ParameterResult
Linearity Range 50.00–15000.00 ng/mL[1][2]
Lower Limit of Quantification (LLOQ) 50.00 ng/mL[1][2]
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the LC-MS/MS analysis of Favipiravir from human plasma.

Favipiravir_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Human Plasma Sample Add_IS Add Favipiravir-¹³C₃ Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for Favipiravir analysis.

Signaling Pathway (Mechanism of Action)

This diagram illustrates the intracellular activation of Favipiravir to its active form, which inhibits viral RNA-dependent RNA polymerase.

Favipiravir_MOA cluster_cell Host Cell Favipiravir Favipiravir (Prodrug) Ribosylation Intracellular Ribosylation and Phosphorylation Favipiravir->Ribosylation Host Enzymes Active_Metabolite Favipiravir-RTP (Active Form) Ribosylation->Active_Metabolite Active_Metabolite->Inhibition RdRp Viral RNA-dependent RNA Polymerase (RdRp) Replication Viral RNA Replication RdRp->Replication Inhibition->RdRp Inhibition

Caption: Favipiravir's mechanism of action.

References

Mass spectrometry parameters for Favipiravir-13C3 detection

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Quantitative Analysis of Favipiravir Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Introduction

Favipiravir is a broad-spectrum antiviral agent that acts as a selective inhibitor of viral RNA-dependent RNA polymerase. Its clinical significance, particularly in the context of emerging RNA viruses, has necessitated the development of robust and sensitive bioanalytical methods for pharmacokinetic and clinical studies. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of Favipiravir in biological matrices, such as human plasma. The protocol employs Favipiravir-13C3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and correct for matrix effects and variability during sample processing.

Principle

The method involves a simple protein precipitation step for sample extraction, followed by chromatographic separation using reversed-phase HPLC. The detection and quantification are performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a SIL-IS, this compound, which co-elutes with the analyte and has nearly identical chemical and physical properties, allows for reliable and accurate quantification. While various isotopologues like ¹³C¹⁵N-Favipiravir are also used, this note focuses on the application of a ¹³C₃-labeled standard.[1][2]

Instrumentation and Materials

  • Liquid Chromatography System: HPLC or UPLC system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column is commonly used (e.g., Phenomenex Kinetex C18, 100×3.0 mm; Shiseido Capcell PAK C18, 250 × 4.6 mm, 5 μm).[1][3]

  • Reagents and Standards:

    • Favipiravir reference standard

    • This compound (Internal Standard)

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water

Experimental Protocols

Standard Solution Preparation
  • Stock Solutions: Prepare individual stock solutions of Favipiravir and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Create a series of working standard solutions of Favipiravir by serially diluting the stock solution with a 50:50 mixture of methanol and water. Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 10 µg/mL).[1]

Sample Preparation (Protein Precipitation)

This protocol is a common and efficient method for extracting Favipiravir from plasma samples.[1][3]

  • Pipette 100 µL of the plasma sample (or calibration standard/QC sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile or methanol to precipitate the plasma proteins.[3]

  • Vortex the mixture for 30-60 seconds to ensure thorough mixing.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography Conditions: The following conditions are a representative example and may require optimization based on the specific column and system used.

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% Formic Acid in Water.[3]

    • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[3][4]

    • Flow Rate: 0.5 - 1.2 mL/min.[1]

    • Injection Volume: 5 - 10 µL.

    • Gradient Program: A typical gradient runs from a low to a high percentage of organic phase over several minutes to ensure separation from matrix components, followed by a re-equilibration step. Total run times are often short, in the range of 3.5 to 6 minutes.[1][4]

  • Mass Spectrometry Parameters: Detection is typically performed using electrospray ionization. While both positive and negative ion modes can be used, negative mode often provides excellent sensitivity for Favipiravir.[1][5] The parameters below are based on published data for Favipiravir and its isotopologues, with projected values for this compound.

Quantitative Data Summary

The mass transition parameters for Favipiravir and its stable isotope-labeled internal standard are summarized below.

AnalyteIonization ModePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (CE)Notes
Favipiravir Negative (ESI-)156.1113.1Optimized (e.g., -15 to -25 V)This is a commonly reported transition.[1]
Favipiravir Positive (ESI+)158.2113.1 / 85.1Optimized (e.g., 15 to 25 V)Alternative transitions in positive mode.[5]
Favipiravir-13C¹⁵N Negative (ESI-)158.1113.0OptimizedReported internal standard with a +2 Da shift.[1]
This compound (Projected) Negative (ESI-)159.1113.1Should be similar to unlabeled FavipiravirExpected transition for a +3 Da mass shift. The fragment ion remains the same, indicating the label is on the part of the molecule that is lost.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data processing.

Favipiravir_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound IS Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile/Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Separation HPLC Separation (C18 Column) Supernatant->LC_Separation ESI_Source Electrospray Ionization (ESI) LC_Separation->ESI_Source MS_Detection Triple Quadrupole MS (MRM Mode) ESI_Source->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification of Unknowns Calibration->Quantification

Caption: LC-MS/MS workflow for Favipiravir quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable protocol for the quantification of Favipiravir in biological matrices. The use of protein precipitation offers a simple and rapid sample preparation procedure, while the application of a stable isotope-labeled internal standard, this compound, ensures the highest level of accuracy and precision. This method is well-suited for high-throughput analysis in clinical and research settings.

References

Application Note & Protocol: High-Throughput Bioanalytical Method for Favipiravir Quantification in Human Plasma using a Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of Favipiravir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (¹³C,¹⁵N-Favipiravir) ensures high accuracy and precision, correcting for matrix effects and variability in sample processing. The described protocol, involving a straightforward protein precipitation step, is suitable for high-throughput analysis in clinical and preclinical research settings to support pharmacokinetic and toxicokinetic studies.

Introduction

Favipiravir is a broad-spectrum antiviral agent that has shown efficacy against a range of RNA viruses.[1][2][3][4][5][6][7][8] Accurate determination of its concentration in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This document provides a detailed protocol for a validated LC-MS/MS method for the quantification of Favipiravir in human plasma, utilizing a stable isotope-labeled internal standard for enhanced reliability.

Experimental

Materials and Reagents
  • Favipiravir reference standard

  • ¹³C,¹⁵N-Favipiravir (Internal Standard, IS)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., EDTA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, Phenyl)

  • Microcentrifuge

  • Vortex mixer

  • Precision pipettes

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Favipiravir and ¹³C,¹⁵N-Favipiravir in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Favipiravir primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution: Dilute the ¹³C,¹⁵N-Favipiravir primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.

Sample Preparation

A simple protein precipitation method is employed for the extraction of Favipiravir from plasma.[9][10]

  • Allow plasma samples to thaw at room temperature.

  • To a 100 µL aliquot of plasma, standard, or quality control sample in a microcentrifuge tube, add 300 µL of the internal standard working solution in acetonitrile.

  • Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

Table 1: Chromatographic Conditions

ParameterValue
Column X-Bridge phenyl column, 150 x 4.6mm, 3.5 µm[1] or Synergi Polar-RP 150 × 2.1 mm 4 µm[5][6]
Mobile Phase A 0.1% Formic acid in Water[1]
Mobile Phase B Acetonitrile with 0.1% Formic acid[1]
Flow Rate 0.8 mL/min
Injection Volume 10 µL[1]
Column Temperature 40°C
Run Time 5.0 minutes[1]

Table 2: Mass Spectrometry Conditions

ParameterFavipiravir¹³C,¹⁵N-Favipiravir (IS)
Ionization Mode ESI NegativeESI Negative
Precursor Ion (m/z) 156.0158.0
Product Ion (m/z) 113.0115.0
Collision Energy Optimized for instrumentOptimized for instrument
Declustering Potential Optimized for instrumentOptimized for instrument

Method Validation

The bioanalytical method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.

Linearity

The calibration curve was linear over the concentration range of 2.00 – 40.00 ng/mL for Favipiravir in rat plasma, with a correlation coefficient (r²) of 0.99978.[1] Another study in human plasma demonstrated linearity from 500 to 50,000 ng/mL.[5][6]

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated at low, medium, and high quality control (QC) concentrations. The results were within the acceptable limits of ±15% (±20% for the Lower Limit of Quantification, LLOQ).

Table 3: Summary of Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ 2.00<15<1585-115
Low (LQC) 10.329<15<1585-115
Medium (MQC) 20.565<15<1585-115
High (HQC) 30.548<15<1585-115

Data adapted from a study in rat plasma.[1]

Selectivity and Matrix Effect

The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of Favipiravir and the internal standard. The use of a stable isotope-labeled internal standard effectively compensated for any potential matrix effects.

Stability

Favipiravir was found to be stable in plasma under various storage conditions, including room temperature, freeze-thaw cycles, and long-term storage at -80°C.[5][6]

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is_solution Internal Standard in Acetonitrile (300 µL) plasma->is_solution vortex Vortex Mix (30s) is_solution->vortex centrifuge Centrifuge (12,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into HPLC supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Data Quantification detection->quantification

Caption: Experimental workflow for Favipiravir analysis.

signaling_pathway favipiravir Favipiravir (Prodrug) intracellular Intracellular Ribosylation and Phosphorylation favipiravir->intracellular favipiravir_rtp Favipiravir-RTP (Active Form) intracellular->favipiravir_rtp inhibition Inhibition favipiravir_rtp->inhibition rdRp Viral RNA-dependent RNA Polymerase (RdRp) rdRp->inhibition replication Viral Genome Replication and Transcription inhibition->replication

Caption: Mechanism of action of Favipiravir.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Favipiravir in human plasma. The use of a stable isotope-labeled internal standard and a simple sample preparation procedure makes this method well-suited for pharmacokinetic studies in a regulated bioanalytical environment.

References

Application Notes and Protocols: Preparation of Favipiravir-13C3 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Favipiravir is a potent viral RNA polymerase inhibitor with broad-spectrum antiviral activity against various RNA viruses.[1] Its isotopically labeled form, Favipiravir-13C3, serves as a critical internal standard for pharmacokinetic and metabolism studies, enabling precise quantification in biological matrices. Accurate and consistent preparation of stock and working solutions is paramount for reliable experimental outcomes. These application notes provide detailed protocols for the preparation, handling, and storage of this compound solutions.

Data Presentation: Solubility and Stock Solutions

Quantitative data regarding the solubility of Favipiravir, which is expected to be comparable to this compound, and common stock solution preparations are summarized below for easy reference.

Table 1: Solubility of Favipiravir

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
DMSO15.71100
Ethanol3.1420
Acetonitrile:Water (1:1, v/v)Soluble (up to 1 mg/mL)-[2]
MethanolSparingly Soluble-[3][4]
WaterSlightly Soluble-[3]

Table 2: Example Stock Solution Preparation Volumes (for a 10 mM Stock)

Desired VolumeMass of this compound (MW: 160.08 g/mol )Volume of DMSO
1 mL1.60 mg1 mL
5 mL8.00 mg5 mL
10 mL16.01 mg10 mL

Note: The molecular weight of this compound is approximately 160.08 g/mol .[5] The molecular weight of unlabeled Favipiravir is 157.1 g/mol . Always refer to the Certificate of Analysis for the specific lot's molecular weight.

Experimental Protocols

Materials and Equipment
  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), HPLC grade or higher

  • Acetonitrile, HPLC grade or higher

  • Methanol, HPLC grade or higher

  • Deionized water, Type I

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Sonicator

  • Amber glass vials for storage

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
  • Pre-dissolution Steps: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, for 1 mL of a 10 mM stock solution, weigh approximately 1.60 mg.

  • Dissolution: Transfer the weighed powder to a volumetric flask. Add a portion of DMSO (e.g., about 70% of the final volume) to the flask.

  • Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Final Volume Adjustment: Once the solid is completely dissolved, add DMSO to the volumetric flask to reach the final desired volume.

  • Homogenization: Invert the flask several times to ensure a homogenous solution.

  • Storage: Transfer the stock solution to a clean, labeled amber glass vial. Store at -20°C for long-term storage.

Protocol for Preparation of a 100 µg/mL this compound Working Solution

This protocol describes the preparation of a working solution from the 10 mM stock solution for applications such as generating calibration curves for analytical methods.

  • Retrieve Stock Solution: Thaw the 10 mM this compound stock solution at room temperature.

  • Calculate Dilution: Determine the volume of the stock solution required. To prepare 1 mL of a 100 µg/mL working solution:

    • Convert the stock solution concentration to µg/mL: 10 mM = 1600.8 µg/mL.

    • Use the dilution equation (C1V1 = C2V2): (1600.8 µg/mL)(V1) = (100 µg/mL)(1 mL).

    • V1 ≈ 0.0625 mL or 62.5 µL.

  • Dilution: Using a calibrated pipette, transfer 62.5 µL of the 10 mM stock solution into a 1 mL volumetric flask.

  • Solvent Addition: Add the desired diluent (e.g., a mixture of acetonitrile and water (1:1, v/v)[2] or the mobile phase of an HPLC method[6]) to the volumetric flask to reach the final 1 mL volume.

  • Mixing: Vortex the working solution to ensure homogeneity.

  • Usage: The working solution is now ready for use in preparing serial dilutions for calibration standards or for direct use in experiments. Prepare fresh working solutions daily for optimal results.

Visualization of Experimental Workflow

Favipiravir_Solution_Preparation cluster_stock Stock Solution Preparation (10 mM in DMSO) cluster_working Working Solution Preparation (100 µg/mL) weigh 1. Weigh this compound dissolve 2. Dissolve in DMSO weigh->dissolve mix_stock 3. Vortex/Sonicate dissolve->mix_stock volume_stock 4. Adjust to Final Volume mix_stock->volume_stock store 5. Store at -20°C volume_stock->store thaw A. Thaw Stock Solution store->thaw Retrieve for use pipette B. Pipette Stock Solution thaw->pipette dilute C. Dilute with Working Solvent pipette->dilute mix_working D. Vortex to Mix dilute->mix_working use E. Ready for Use mix_working->use

References

Troubleshooting & Optimization

Troubleshooting poor peak shape for Favipiravir-13C3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the chromatographic analysis of Favipiravir-13C3.

Troubleshooting Guide: Poor Peak Shape for this compound

Poor peak shape, such as tailing, fronting, or splitting, can significantly impact the accuracy and precision of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving these common issues.

dot

Caption: Troubleshooting workflow for poor peak shape.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is tailing. What are the most common causes?

A1: Peak tailing for this compound is often due to secondary interactions between the analyte and the stationary phase.[1][2] Common causes include:

  • Silanol Interactions: Residual silanol groups on silica-based columns can interact with the basic functional groups of Favipiravir, causing tailing.[1][2]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of Favipiravir (approximately 5.1), the compound can exist in both ionized and non-ionized forms, leading to peak asymmetry.[1][3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in tailing.[4][5]

  • Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.[4]

Q2: I am observing peak fronting for this compound. What should I investigate?

A2: Peak fronting is less common than tailing but can occur due to:

  • Sample Overload: High concentrations of the analyte can lead to fronting.[4]

  • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can cause peak fronting.[2][5] Favipiravir is slightly soluble in water.[6]

  • Inappropriate Injection Solvent: Using an injection solvent that is significantly stronger than the mobile phase can cause peak distortion.

Q3: Can the mobile phase composition affect the peak shape of this compound?

A3: Yes, the mobile phase is critical for achieving good peak shape. For Favipiravir, a weakly acidic compound with a pKa of about 5.1, the pH of the mobile phase is particularly important.[3][7] Operating at a pH well below the pKa (e.g., pH 2.3-3.5) ensures that the molecule is in a single protonated state, which minimizes peak tailing caused by mixed ionic forms.[7][8][9] The type and concentration of the organic modifier (e.g., acetonitrile or methanol) and the buffer are also important factors.[1]

Q4: How does the choice of HPLC column influence the analysis of this compound?

A4: The column chemistry plays a significant role. For a polar compound like Favipiravir, a C18 column is commonly used.[7][8] However, to mitigate peak tailing from silanol interactions, consider the following:

  • End-capped Columns: These columns have fewer accessible silanol groups, reducing secondary interactions.[1][2]

  • Polar-Embedded or Polar-Endcapped Columns: These can provide alternative selectivity and improved peak shape for polar compounds.[1][10]

Q5: My peak shape is good, but I'm seeing inconsistent retention times. What could be the cause?

A5: Fluctuating retention times can be caused by several factors, even with good peak shape:

  • Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the mobile phase before starting the analytical run.[11]

  • Mobile Phase Preparation: Inconsistent mobile phase composition from batch to batch can lead to shifts in retention time.[12]

  • Temperature Fluctuations: Changes in column temperature can affect retention. Using a column oven is recommended for stable results.[8][12]

  • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates and retention times.[13]

Experimental Protocols

Recommended HPLC Method for Favipiravir Analysis

This protocol is a starting point for method development and can be adapted for this compound.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[8]
Mobile Phase 50 mM Potassium Dihydrogen Phosphate (pH 2.3 with phosphoric acid) : Acetonitrile (90:10, v/v)[8]
Flow Rate 1.0 mL/min[8]
Column Temperature 30 °C[8]
Detection UV at 323 nm[8]
Injection Volume 10 µL[7]

dot

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Prepare Mobile Phase (e.g., Phosphate Buffer:ACN) C Equilibrate Column A->C B Prepare Sample (Dissolve in Mobile Phase) D Inject Sample B->D C->D E Isocratic Elution D->E F Detect at 323 nm E->F G Assess Peak Shape (Tailing Factor, Asymmetry) F->G H Quantify Peak Area G->H

Caption: General experimental workflow for HPLC analysis.

Data Presentation

Table 1: Common Peak Shape Problems and Solutions
ProblemPotential CauseRecommended Solution
Peak Tailing Secondary interactions with silanolsUse an end-capped column; operate mobile phase at a lower pH (e.g., 2.3-3.5); add a competitor amine to the mobile phase.[1][2]
Mobile phase pH near analyte pKaAdjust mobile phase pH to be at least 2 units away from the pKa of Favipiravir (~5.1).[1][3][7]
Column overloadReduce sample concentration or injection volume.[4][5]
Peak Fronting Sample overloadDilute the sample.[4]
Poor sample solubilityDissolve the sample in the mobile phase; reduce sample concentration.[2][5]
Injection solvent stronger than mobile phaseUse the mobile phase as the sample solvent.
Split Peaks Partially blocked column fritBackflush the column; replace the column if necessary.[12]
Column voidReplace the column.
Sample solvent incompatible with mobile phaseDissolve the sample in the mobile phase.[14]
Table 2: Physicochemical Properties of Favipiravir
PropertyValueImplication for Chromatography
Molecular Weight 157.1 g/mol [6]Standard molecular weight for a small molecule drug.
pKa ~5.1[3][7]Weakly acidic. Mobile phase pH is a critical parameter for controlling ionization and peak shape.
Solubility Slightly soluble in water; sparingly soluble in methanol.[3][6]Sample solvent should be chosen carefully to ensure complete dissolution. The mobile phase is often a suitable solvent.
Structure Contains basic nitrogen atoms in the pyrazine ring and an acidic hydroxyl group.Can interact with residual silanols on the stationary phase, potentially causing peak tailing.

By systematically addressing these potential issues, researchers can improve the peak shape of this compound, leading to more reliable and accurate analytical results.

References

Technical Support Center: Optimizing Protein Precipitation for Favipiravir Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Favipiravir plasma samples. The information is designed to address specific issues that may be encountered during the protein precipitation step of sample preparation for analytical methods such as LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: Which organic solvent is best for precipitating proteins in Favipiravir plasma samples?

A1: Both acetonitrile and methanol are commonly used and effective for protein precipitation in Favipiravir plasma analysis.[1][2][3][4] Acetonitrile is often preferred as it can lead to lower matrix effects and better peak shapes in LC-MS/MS analysis.[1] However, methanol has also been successfully used in various validated methods.[2][3][4] The choice may depend on the specific analytical method, instrumentation, and downstream applications.

Q2: What is the optimal ratio of organic solvent to plasma for efficient protein precipitation?

A2: The optimal ratio can vary between protocols. Commonly reported ratios of precipitating solvent to plasma for Favipiravir analysis range from 3:1 to 6:1. For instance, some methods specify adding 400 µL of acetonitrile to 100 µL of plasma (4:1 ratio), while others use 500 µL of acetonitrile for 100 µL of plasma (5:1 ratio).[1][5] It is recommended to optimize this ratio for your specific assay to ensure maximum protein removal and analyte recovery.

Q3: Can I use a different internal standard (IS) than the isotopically labeled Favipiravir?

A3: While a stable isotope-labeled internal standard, such as ¹³C,¹⁵N-Favipiravir, is the gold standard for LC-MS/MS assays due to its similar chemical and physical properties to the analyte, other internal standards have been used.[5][6] For example, Remdesivir and Acyclovir have been reported as internal standards in some methods.[7][8] The choice of a non-isotopic IS should be carefully validated to ensure it adequately mimics the behavior of Favipiravir during sample preparation and analysis to correct for variability.

Q4: How critical is the centrifugation speed and time for protein precipitation?

A4: Centrifugation is a critical step to ensure the complete removal of precipitated proteins, which can otherwise interfere with the analysis. Typical centrifugation conditions for Favipiravir sample preparation range from 2000 x g to 5500 rpm for 10 minutes.[1][9] Inadequate centrifugation can lead to a cloudy supernatant, which may clog the analytical column or cause ion suppression in the mass spectrometer.

Q5: What are the acceptable stability conditions for Favipiravir in plasma samples?

A5: Favipiravir in plasma has been shown to be stable under various conditions. It is stable at ambient temperature for at least 22 hours and can withstand multiple freeze-thaw cycles.[5] For long-term storage, samples are stable at -80°C for up to 10 months.[5][10] Extracted samples in the final reconstitution solution are generally stable in the autosampler at 15°C for at least 72 hours.[5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Analyte Recovery Incomplete protein precipitation.Optimize the solvent-to-plasma ratio; ensure vigorous vortexing after adding the precipitating solvent.
Analyte co-precipitation with proteins.Experiment with different precipitating solvents (e.g., switch from acetonitrile to methanol or vice versa). Consider adjusting the pH of the sample before precipitation.
Inefficient extraction from the precipitate.Ensure the supernatant is carefully and completely transferred after centrifugation without disturbing the protein pellet.
High Matrix Effects (Ion Suppression or Enhancement) Insufficient removal of plasma components.Increase the volume of the precipitating solvent. Optimize the centrifugation speed and/or time to ensure a compact protein pellet.
Co-elution of interfering endogenous compounds.Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate Favipiravir from interfering matrix components.
Poor Peak Shape Presence of residual proteins or phospholipids in the supernatant.Ensure complete protein precipitation and proper separation of the supernatant. Consider a post-precipitation clean-up step like solid-phase extraction (SPE) if matrix effects persist.
Incompatibility of the final sample solvent with the mobile phase.Ensure the solvent composition of the final extract is similar to the initial mobile phase conditions. A solvent exchange step might be necessary.
High Variability Between Replicates Inconsistent sample preparation.Ensure accurate and precise pipetting of plasma, internal standard, and precipitating solvent. Use a consistent vortexing time and speed for all samples.
Incomplete vortexing or mixing.Vortex each sample immediately after the addition of the precipitating solvent to ensure uniform protein denaturation.
Clogged LC Column or Tubing Particulate matter from incomplete protein removal.Centrifuge at a higher speed or for a longer duration. Filter the supernatant through a 0.22 µm syringe filter before injection.

Experimental Protocols

Protocol 1: Protein Precipitation with Acetonitrile

This protocol is based on a validated LC-MS/MS method for the quantification of Favipiravir in human plasma.[1][5]

  • Sample Preparation:

    • Aliquot 100 µL of plasma sample, calibrator, or quality control sample into a clean microcentrifuge tube.

    • Add 20 µL of the internal standard solution (e.g., ¹³C,¹⁵N-Favipiravir at 25 µg/mL).

    • Add 400 µL of acetonitrile.

  • Precipitation and Separation:

    • Vortex the mixture for 30 seconds to ensure thorough mixing and protein denaturation.

    • Centrifuge the tubes at 2688 x g for 10 minutes.

  • Supernatant Transfer and Dilution:

    • Carefully transfer 50 µL of the clear supernatant to a new tube.

    • Add 950 µL of a methanol-water (80:20, v/v) solution.

  • Analysis:

    • Vortex the final mixture.

    • Transfer an appropriate volume to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: Protein Precipitation with Methanol

This protocol is an alternative method using methanol as the precipitating agent.[2][4]

  • Sample Preparation:

    • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

    • Add the appropriate amount of internal standard.

    • Add 300 µL of methanol.

  • Precipitation and Separation:

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes.

  • Supernatant Transfer:

    • Carefully collect the supernatant and transfer it to a clean vial for analysis.

Quantitative Data Summary

Table 1: Comparison of Protein Precipitation Protocols for Favipiravir Analysis

ParameterMethod 1 (Acetonitrile)Method 2 (Acetonitrile)Method 3 (Methanol)
Plasma Volume 100 µL[5]100 µL[1]100 µL
Precipitating Solvent Acetonitrile[5]Acetonitrile[1]Methanol[2][4]
Solvent Volume 400 µL[5]500 µL[1]300 µL
Solvent:Plasma Ratio 4:15:13:1
Internal Standard ¹³C,¹⁵N-Favipiravir[5][¹³C¹⁵N] Favipiravir[1]Favipiravir-¹³C₃[2]
Centrifugation 2688 x g for 10 min[5]5500 rpm for 10 min[1]High speed (e.g., 10,000 rpm) for 10 min
Post-precipitation Step Dilution of supernatant[5]Direct injection of supernatant[1]Direct injection of supernatant

Table 2: Reported Recovery of Favipiravir from Plasma

MatrixPrecipitating SolventMean Recovery (%)Reference
Human PlasmaAcetonitrileHigh (not quantified)[10]
Mouse PlasmaNot Specified76.5 (±1.76)[11]
Human PlasmaNot Specified98.5 (±1.20)[11]

Visualizations

Experimental Workflow for Protein Precipitation

G cluster_0 Sample Preparation cluster_1 Precipitation & Separation cluster_2 Analysis start Start: Plasma Sample aliquot Aliquot Plasma start->aliquot add_is Add Internal Standard aliquot->add_is add_solvent Add Precipitating Solvent (e.g., Acetonitrile) add_is->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analyze Analyze by LC-MS/MS transfer->analyze

References

Technical Support Center: Analysis of Favipiravir-13C3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of Favipiravir-13C3 during mass spectrometry analysis.

Troubleshooting Guide: Preventing In-Source Fragmentation

In-source fragmentation is a phenomenon where precursor ions fragment in the ion source of a mass spectrometer before they are isolated and fragmented in the collision cell. This can lead to inaccurate quantification and misidentification of analytes. This guide provides a systematic approach to troubleshoot and mitigate in-source fragmentation of this compound.

Issue 1: Significant fragmentation of the [M+H]+ ion of this compound is observed in the full scan mass spectrum.

Potential Cause Recommended Solution
High Cone/Declustering/Fragmentor Voltage: Excessive voltage in the ion source region can impart too much energy to the ions, causing them to fragment.Gradually decrease the cone/declustering/fragmentor voltage in increments of 5-10 V and monitor the intensity of the precursor ion versus the fragment ions.
High Source Temperature: Elevated temperatures can lead to thermal degradation of the analyte.Optimize the ion source temperature by decreasing it in 10-20 °C increments. Ensure the temperature is sufficient for efficient desolvation but not high enough to cause fragmentation.
Inappropriate Mobile Phase Composition: The pH and organic content of the mobile phase can influence ionization efficiency and ion stability.If using acidic modifiers like formic acid, try reducing the concentration. Ensure the mobile phase is well-mixed and degassed.
High Nebulizer Gas Flow: High gas flow can sometimes contribute to increased ion energy.Reduce the nebulizer gas flow rate while ensuring adequate spray stability.

Issue 2: The intensity of a specific fragment ion is unexpectedly high, potentially interfering with a co-eluting analyte.

Potential Cause Recommended Solution
Analyte-Specific Instability: The this compound molecule itself may be prone to specific fragmentation pathways.In addition to optimizing source conditions (see Issue 1), consider using a different ionization technique if available (e.g., APCI if currently using ESI) to see if it provides a more stable parent ion.
Matrix Effects: Components in the sample matrix can enhance fragmentation.Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.

Issue 3: Poor reproducibility of the precursor to fragment ion ratio between injections.

Potential Cause Recommended Solution
Fluctuating Source Conditions: Inconsistent source temperature or gas flows can lead to variable fragmentation.Allow the mass spectrometer to fully equilibrate before starting the analytical run. Monitor system suitability throughout the run to check for drift.
Contaminated Ion Source: A dirty ion source can lead to unstable ionization and increased fragmentation.Clean the ion source according to the manufacturer's recommendations.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a problem for this compound analysis?

A1: In-source fragmentation is the breakdown of the this compound parent ion within the ion source of the mass spectrometer, before it reaches the mass analyzer. This is problematic because it reduces the abundance of the intended precursor ion, leading to decreased sensitivity and potentially inaccurate quantification. It can also generate fragment ions that may interfere with the detection of other compounds.

Q2: What are the common fragment ions observed for Favipiravir?

A2: Based on published literature, common fragment ions for unlabeled Favipiravir (m/z 158 for [M+H]+) in positive ion mode are observed at m/z 113 and m/z 85. For this compound, you would expect to see the corresponding parent ion at m/z 161 ([M+H]+) and fragment ions that retain the 13C labels. The exact m/z of the fragments will depend on which part of the molecule contains the 13C labels.

Q3: How can I confirm that the observed fragments are from in-source fragmentation and not from collision-induced dissociation (CID)?

A3: To confirm in-source fragmentation, acquire a full scan mass spectrum with the collision gas turned off (or set to a very low value). If you still observe fragment ions, they are being generated in the ion source.

Q4: Can the use of a stable isotope-labeled internal standard like this compound help mitigate issues with in-source fragmentation?

A4: Yes, to some extent. Since this compound is structurally almost identical to the unlabeled analyte, it will undergo in-source fragmentation to a similar degree. By using it as an internal standard, the variability in signal intensity due to fragmentation can be corrected for during data processing, leading to more accurate quantification. However, it is always best to minimize fragmentation to ensure optimal sensitivity.

Q5: Are there any specific liquid chromatography conditions that can help reduce in-source fragmentation?

A5: While mass spectrometer source settings are the primary factors, liquid chromatography conditions can have an indirect effect. Ensuring good chromatographic peak shape and separation from matrix components can lead to more stable ionization and reduced in-source fragmentation. Using a mobile phase that promotes efficient ionization without being overly harsh (e.g., avoiding high concentrations of strong acids) is also beneficial.

Experimental Protocols

Protocol 1: Optimization of Cone/Declustering Voltage

  • Infuse a standard solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water) directly into the mass spectrometer.

  • Set the mass spectrometer to acquire a full scan mass spectrum in positive ion mode, monitoring the m/z range that includes the precursor and expected fragment ions.

  • Start with a low cone/declustering voltage (e.g., 10 V).

  • Gradually increase the voltage in 5 V increments while observing the mass spectrum.

  • Record the intensity of the precursor ion (m/z 161 for [M+H]+) and the major fragment ions at each voltage setting.

  • Plot the ion intensities as a function of the cone/declustering voltage.

  • Select the voltage that provides the highest precursor ion intensity with the lowest fragment ion intensity.

Protocol 2: Systematic Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving in-source fragmentation issues.

G start Start: In-Source Fragmentation Observed check_cone_voltage Is Cone/Declustering Voltage Optimized? start->check_cone_voltage adjust_cone_voltage Optimize Cone/Declustering Voltage (Protocol 1) check_cone_voltage->adjust_cone_voltage No check_source_temp Is Source Temperature Optimized? check_cone_voltage->check_source_temp Yes adjust_cone_voltage->check_source_temp adjust_source_temp Decrease Source Temperature in 10-20°C increments check_source_temp->adjust_source_temp No check_mobile_phase Is Mobile Phase Composition Optimal? check_source_temp->check_mobile_phase Yes adjust_source_temp->check_mobile_phase adjust_mobile_phase Reduce Acidic Modifier Concentration check_mobile_phase->adjust_mobile_phase No check_sample_prep Is Sample Preparation Sufficient? check_mobile_phase->check_sample_prep Yes adjust_mobile_phase->check_sample_prep improve_sample_prep Enhance Sample Cleanup (e.g., SPE) check_sample_prep->improve_sample_prep No end End: Fragmentation Minimized check_sample_prep->end Yes improve_sample_prep->end

Caption: A logical workflow for troubleshooting in-source fragmentation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the cause-and-effect relationships leading to in-source fragmentation and the corresponding mitigation strategies.

G cluster_causes Causes of In-Source Fragmentation cluster_parameters Instrument Parameters cluster_solutions Mitigation Strategies high_energy Excessive Ion Energy reduce_voltage Decrease Cone/ Declustering Voltage high_energy->reduce_voltage optimize_gas Optimize Nebulizer Gas Flow high_energy->optimize_gas thermal_degradation Thermal Degradation reduce_temp Lower Source Temperature thermal_degradation->reduce_temp cone_voltage High Cone/Declustering Voltage cone_voltage->high_energy source_temp High Source Temperature source_temp->thermal_degradation gas_flow High Nebulizer Gas Flow gas_flow->high_energy

Addressing carryover issues in Favipiravir LC-MS/MS assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common carryover issues encountered during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Favipiravir.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing a peak for Favipiravir in my blank injection immediately following a high concentration standard. What is causing this and how can I fix it?

A1: This is a classic case of sample carryover. Carryover is the appearance of an analyte signal in a sample from a preceding one. In LC-MS/MS, it can originate from several sources within the system. The primary goal is to identify the source of the carryover and then systematically eliminate it.

Troubleshooting Steps:

  • Isolate the Source: The first step is to determine if the carryover is originating from the LC system or the MS detector. A systematic approach is crucial to pinpoint the problem.[1][2]

  • Injector and Autosampler: The autosampler is a common source of carryover. Worn injector seals or insufficient needle washing can leave residual analyte that gets injected into the next run.[3][4]

  • LC Column: The analytical column can retain Favipiravir, which then elutes in subsequent runs. This is more likely if the column is not adequately flushed and re-equilibrated between injections.[1][4]

  • MS Source: Contamination of the ion source (e.g., cone, curtain plate, or probe capillary) can lead to a persistent background signal that might be mistaken for carryover.[1]

Below is a logical workflow to diagnose the source of the carryover.

G cluster_0 Initial Observation cluster_1 Troubleshooting Workflow cluster_2 MS System Check cluster_3 LC System Check cluster_4 LC Component Isolation start Favipiravir peak detected in blank injection q1 Isolate the source: Run a blank without injection start->q1 ms_contam Peak still present? YES: MS Contamination q1->ms_contam Check MS lc_contam Peak absent? YES: LC System Carryover q1->lc_contam Check LC ms_clean Clean the ion source (cone, capillary) ms_contam->ms_clean remove_col Remove column, run blank with a union lc_contam->remove_col col_issue Peak absent? YES: Column Carryover remove_col->col_issue injector_issue Peak present? YES: Injector/Autosampler Carryover remove_col->injector_issue flush_col Implement rigorous column wash col_issue->flush_col col_issue->flush_col wash_injector Optimize needle wash & check injector seal injector_issue->wash_injector injector_issue->wash_injector

Caption: Troubleshooting workflow for identifying the source of carryover.

Q2: What are effective wash solutions for minimizing Favipiravir carryover from the autosampler?

A2: The choice of wash solvent is critical and should be stronger than the mobile phase to effectively remove all traces of the analyte from the injector needle and sample loop.[4] For Favipiravir, which has polar characteristics, a mixture of organic solvents and water, sometimes with additives, is effective.

Recommended Wash Solutions:

  • A common starting point is a mixture with a higher organic content than your mobile phase. For example, a solution of 10:40:50 water:methanol:acetonitrile can be effective.[1]

  • For particularly stubborn carryover, incorporating a small amount of acid, such as 50% formic acid, followed by a methanol wash has been shown to reduce carryover.[1]

  • Some methods have successfully used trifluoroethanol in the wash solution to remove strongly bound molecules.[1]

Experimental Protocol for Evaluating Wash Solution Effectiveness:

  • Inject the highest concentration of your Favipiravir calibration standard.

  • Inject a blank sample using your current wash procedure.

  • Analyze the data and quantify the carryover percentage. The FDA guidance suggests that carryover should not exceed 20% of the peak area of the Lower Limit of Quantification (LLOQ).[5]

  • If carryover is unacceptable, replace the wash solution with one of the recommended solutions.

  • Repeat steps 1-3.

  • You can also increase the volume of the needle wash or the duration of the wash cycle.[1]

Wash Solution CompositionTypical Application
10:40:50 Water:Methanol:AcetonitrileGeneral purpose, good starting point.[1]
90:10 Methanol:WaterFor methods using a high organic mobile phase.[4]
50% Formic Acid (Wash A) followed by Methanol (Wash B)For compounds with strong binding properties.[1]

Q3: My carryover seems to be originating from the analytical column. What is the best way to clean the column?

A3: Column-related carryover occurs when Favipiravir is retained on the stationary phase and slowly leaches out in subsequent runs. A dedicated and rigorous column washing step is necessary after each analytical run, especially after injecting high-concentration samples.

Experimental Protocol for Column Washing:

  • High Organic Flush: After the elution of the last analyte, flush the column with a mobile phase containing a high percentage of organic solvent (e.g., 100% acetonitrile or methanol) for an extended period (e.g., 1 hour at a high flow rate).[1]

  • Gradient Ramping: Ensure your gradient program includes a steep ramp to a high organic percentage at the end of each run, holding it for a sufficient time to wash the column before re-equilibrating.

  • Dedicated Wash Injections: Intersperse your sample sequence with "wash injections" of a strong solvent to clean the entire flow path, including the column.[1]

G cluster_0 LC Gradient Program with Column Wash step1 Step 1: Injection & Separation Gradient elution to separate Favipiravir step2 Step 2: High Organic Flush Ramp to 95-100% organic solvent step1->step2 step3 Step 3: Hold & Clean Hold at high organic for 2-5 column volumes step2->step3 step4 Step 4: Re-equilibration Return to initial mobile phase conditions step3->step4

Caption: A typical LC gradient program incorporating a column wash step.

Quantitative Data on Favipiravir Carryover

Several studies have quantified the carryover for Favipiravir during method validation. The acceptance criterion is typically that the peak area in a blank sample following the highest calibration standard should be less than 20% of the peak area of the LLOQ.[5]

Study ReferenceMatrixCarryover ObservedMet Acceptance Criteria?
Development and validation of method for analysis of favipiravir and remdesivir...[5][6]Whole Blood15.27% to 17.21% of LLOQYes
Bioanalytical LC-MS Method Development and Validation of Favipiravir[7]Rat PlasmaNo carryover effect observedYes
Development and validation of an LC-MS/MS method for quantification of favipiravir in human plasma[8]Human Plasma<10% of LLOQYes

Key Experimental Methodologies

Carryover Assessment Protocol:

This protocol is a standard procedure to evaluate the extent of carryover in an LC-MS/MS assay.

  • Sample Sequence: Arrange the injection sequence as follows:

    • Blank sample (to establish a clean baseline)

    • Highest concentration standard (Upper Limit of Quantification - ULOQ)

    • Blank sample (to assess carryover)

    • Lowest concentration standard (Lower Limit of Quantification - LLOQ)

  • Data Analysis:

    • Measure the peak area of Favipiravir in the blank sample injected after the ULOQ.

    • Measure the peak area of Favipiravir in the LLOQ sample.

    • Calculate the percentage of carryover using the formula: (Peak Area in Post-ULOQ Blank / Peak Area in LLOQ) * 100

  • Acceptance Criteria: The calculated carryover should be ≤ 20% for the analyte.[5]

G cluster_0 Carryover Assessment Workflow cluster_1 Analysis inject_blank1 Inject Blank 1 (Baseline) inject_uloq Inject ULOQ (Highest Standard) inject_blank1->inject_uloq inject_blank2 Inject Blank 2 (Test for Carryover) inject_uloq->inject_blank2 inject_lloq Inject LLOQ (Lowest Standard) inject_blank2->inject_lloq analyze Calculate: (Area Blank 2 / Area LLOQ) * 100 inject_lloq->analyze compare Result ≤ 20%? analyze->compare

Caption: Workflow for assessing the percentage of carryover.

References

Technical Support Center: Favipiravir and Favipiravir-13C3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Favipiravir and its stable isotope-labeled internal standard, Favipiravir-13C3.

Frequently Asked Questions (FAQs)

Q1: How stable is Favipiravir in a typical HPLC autosampler?

A1: Published studies indicate that Favipiravir exhibits good stability in standard and sample solutions under typical room temperature and refrigerated conditions, which can be extrapolated to autosampler stability. One study found that standard and sample solutions of Favipiravir are stable for up to 48 hours at room temperature[1]. Another study that specifically assessed autosampler stability concluded that processed samples of Favipiravir are stable in the autosampler for at least 24 hours[2][3]. A separate validation demonstrated solution stability at 8°C for up to 48 hours with assay results remaining within 99.0% to 101.5% of the initial value[4].

Q2: What is the expected stability of this compound in an autosampler?

Q3: What are the common degradation pathways for Favipiravir that I should be aware of during sample analysis?

A3: Favipiravir is susceptible to degradation under certain conditions. Forced degradation studies have shown that it can degrade under acidic, alkaline, and oxidative stress[7]. The primary degradation products identified are often a result of hydrolysis of the carboxamide group. Understanding these pathways is crucial for troubleshooting unexpected peaks in your chromatograms.

Q4: Can I use a different internal standard if I don't have this compound?

A4: Yes, other compounds have been successfully used as internal standards for Favipiravir analysis, such as Remdesivir and Acyclovir[2][3][8][9]. However, the use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis using mass spectrometry. This is because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification[10][6][11]. If using a different internal standard, thorough validation is essential to ensure it adequately compensates for analytical variability.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Favipiravir peak area over a sequence Analyte degradation in the autosampler.- Ensure the autosampler temperature is maintained at a cool and controlled temperature (e.g., 4-8°C).- Limit the residence time of samples in the autosampler to within the validated stability window (e.g., <24-48 hours).- Re-prepare fresh calibration standards and quality control samples if the run time is extensive.
Appearance of unknown peaks in chromatograms Sample degradation due to inappropriate pH or exposure to oxidizing agents.- Verify the pH of your sample diluent and mobile phase. Favipiravir shows different stability profiles at various pH values.- Ensure all solvents and reagents are fresh and free from contamination.- If oxidative degradation is suspected, consider sparging solvents with an inert gas.
Inconsistent internal standard (this compound) response - Instability of the internal standard.- Inaccurate spiking of the internal standard.- Although expected to be stable, confirm the stability of your this compound stock and working solutions.- Ensure precise and consistent addition of the internal standard to all samples, standards, and QCs. Use a calibrated pipette and a consistent procedure.
Poor peak shape (tailing or fronting) for Favipiravir - Inappropriate mobile phase pH.- Column degradation or contamination.- Sample overload.- Adjust the mobile phase pH. A pH around 3 is commonly used for good peak shape.- Use a guard column and ensure proper sample clean-up to protect the analytical column.- If overloading is suspected, dilute the sample or reduce the injection volume[12][13].

Quantitative Data Summary

Table 1: Autosampler and Solution Stability of Favipiravir

Compound Storage Condition Duration Matrix Result (% Recovery or % Difference) Reference
FavipiravirAutosampler24 hoursExtracted SamplesStable, %diff from -4.97% to 3.29%[2][3]
FavipiravirRoom Temperature48 hoursStandard and Sample SolutionsStable[1]
Favipiravir8°C48 hoursStandard and Test SolutionsAssay: 99.0% - 101.5%[4]

Note: The stability of this compound is inferred to be similar to Favipiravir, but specific data is not available in the cited literature.

Experimental Protocols

Protocol 1: Assessment of Autosampler Stability

This protocol is based on the methodology described for bioanalytical method validation.

  • Sample Preparation:

    • Prepare two sets of quality control (QC) samples at low and high concentrations by spiking a known amount of Favipiravir and this compound into the appropriate biological matrix (e.g., plasma).

    • Process one set of QC samples immediately (T=0) according to your established extraction procedure.

    • Store the second set of extracted samples in the autosampler at a controlled temperature (e.g., 4°C).

  • Analysis:

    • Analyze the T=0 samples along with a freshly prepared calibration curve.

    • After a specified time interval (e.g., 6, 12, 24 hours), re-analyze the QC samples stored in the autosampler.

  • Data Evaluation:

    • Calculate the mean concentration of the QC samples at each time point.

    • Compare the mean concentrations of the stored QC samples to the T=0 samples. The stability is acceptable if the percentage difference is within a predefined limit (typically ±15%).

Protocol 2: Forced Degradation Study

This protocol is a general representation of methods used to establish stability-indicating assays.

  • Acid Degradation:

    • Dissolve Favipiravir in a solution of hydrochloric acid (e.g., 0.1 N HCl).

    • Incubate the solution at an elevated temperature (e.g., 60°C) for a specified period.

    • Neutralize the solution before injection into the HPLC system.

  • Base Degradation:

    • Dissolve Favipiravir in a solution of sodium hydroxide (e.g., 0.1 N NaOH).

    • Incubate the solution under controlled conditions.

    • Neutralize the solution prior to analysis.

  • Oxidative Degradation:

    • Dissolve Favipiravir in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution at room temperature, protected from light.

  • Thermal Degradation:

    • Expose solid Favipiravir or a solution to elevated temperatures (e.g., 70°C) in an oven.

  • Photolytic Degradation:

    • Expose a solution of Favipiravir to UV light in a photostability chamber.

  • Analysis:

    • Analyze all stressed samples by HPLC, comparing them to an untreated control to determine the percentage of degradation and identify any degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation A Prepare QC Samples (Low & High Conc.) B Spike with Favipiravir & this compound A->B C Process T=0 Samples B->C D Store T=X Samples in Autosampler B->D E Analyze T=0 Samples with Calibration Curve C->E F Analyze T=X Samples after Set Time D->F G Calculate Mean Concentrations E->G F->G H Compare T=X to T=0 G->H I Determine % Difference (Acceptance Criteria: ±15%) H->I degradation_pathways cluster_stress Stress Conditions Favipiravir Favipiravir Acid Acidic (e.g., HCl, heat) Favipiravir->Acid Base Alkaline (e.g., NaOH) Favipiravir->Base Oxidative Oxidative (e.g., H2O2) Favipiravir->Oxidative Degradation_Product_1 Hydrolysis Product (Amide Cleavage) Acid->Degradation_Product_1 Base->Degradation_Product_1 Degradation_Product_2 Other Degradants Oxidative->Degradation_Product_2

References

Technical Support Center: High-Throughput Favipiravir Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for refining and troubleshooting high-throughput analysis of Favipiravir.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for high-throughput analysis of Favipiravir in biological matrices?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used method for the quantification of Favipiravir in biological samples like plasma and serum.[1][2][3][4] This technique offers high sensitivity and selectivity, which is crucial for bioanalytical assays.[5][6]

Q2: What are the primary challenges in formulating Favipiravir for oral solutions?

A2: The main challenges include Favipiravir's poor aqueous solubility and its potential for degradation through amide hydrolysis and oxidation.[7] To overcome solubility issues, a combination of pH control and the use of solubilizing agents like poloxamer can be employed.[7]

Q3: What are the key degradation pathways for Favipiravir that I should be aware of during sample preparation and analysis?

A3: Favipiravir is susceptible to degradation under various stress conditions. The primary degradation pathways are amide hydrolysis and oxidation.[7] Hydrolysis is more likely to occur at a higher pH.[7] It's also important to consider thermal and photodegradation.[8]

Q4: What is a suitable internal standard (IS) for Favipiravir analysis by LC-MS/MS?

A4: Several internal standards have been successfully used. A stable isotope-labeled version of Favipiravir, such as 13C, 15N-Favipiravir, is an excellent choice.[3] Other compounds like Remdesivir and Acyclovir have also been utilized as internal standards in validated methods.[1][4][9]

Q5: How should I prepare plasma or serum samples for Favipiravir analysis?

A5: A simple protein precipitation method is commonly used and has been shown to be efficient.[3][4][5] This typically involves adding a solvent like methanol or acetonitrile to the plasma sample to precipitate the proteins, followed by centrifugation to separate the supernatant for injection into the LC-MS/MS system.[3][5][9]

Troubleshooting Guides

This section addresses specific issues that may arise during the high-throughput analysis of Favipiravir.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape / Tailing - Inappropriate mobile phase pH. - Column degradation or contamination. - Sample overload.- Adjust the mobile phase pH; a slightly acidic pH (e.g., using formic acid) is often effective.[3][9] - Use a guard column and ensure proper sample cleanup. - Dilute the sample to fall within the linear range of the assay.
Low Analyte Recovery - Inefficient protein precipitation. - Analyte degradation during sample preparation. - Suboptimal extraction solvent.- Optimize the ratio of precipitation solvent to plasma. - Keep samples cool during preparation and store them at 4°C or lower to minimize degradation.[10] - Test different precipitation solvents (e.g., methanol vs. acetonitrile).[5][9]
High Matrix Effect - Co-elution of endogenous matrix components. - Insufficient sample cleanup.- Optimize chromatographic conditions to better separate Favipiravir from interfering compounds. - Consider a more rigorous sample preparation technique like solid-phase extraction (SPE). - Use a stable isotope-labeled internal standard to compensate for matrix effects.[3]
Inconsistent Results / Poor Reproducibility - Inconsistent sample preparation. - Instability of Favipiravir in the autosampler. - Fluctuation in LC-MS/MS system performance.- Ensure precise and consistent pipetting and vortexing times.[9] - Evaluate the stability of processed samples in the autosampler over the expected run time. - Run system suitability tests and quality control samples at regular intervals.[9]
No or Low MS Signal - Incorrect mass transition (MRM) settings. - Ion source contamination. - Suboptimal ionization parameters.- Verify the precursor and product ion m/z values for Favipiravir and the internal standard.[9] - Clean the ion source as per the manufacturer's instructions. - Optimize parameters like capillary voltage, source temperature, and gas flows.[11]

Quantitative Data Summary

The following tables summarize key performance characteristics of various published methods for Favipiravir analysis.

Table 1: Linearity and Quantification Limits

MethodMatrixLinearity Range (µg/mL)LLOQ (µg/mL)
HPLC-UV[10]N/A0.5 - 100N/A
UPLC-MS/MS[9]Whole Blood (VAMS)0.5 - 1600.5
LC-MS/MS[2]Human Serum0.048 - 500.048
LC-MS/MS[3]Human Plasma0.5 - 500.5
LC-MS/MS[1][4]Rat Plasma0.002 - 0.040.002
HPLCN/A10 - 50N/A

Table 2: Accuracy and Precision Data

MethodQC LevelIntra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (% Error or % Recovery)
LC-MS/MS[6]Low (2 ng/mL)6.16%N/A0.13%
Medium (75 ng/mL)2.21%N/A1.74%
High (150 ng/mL)1.62%N/A2.67%
UPLC-MS/MS[9]LLOQ (0.5 µg/mL)9.42%N/A-10.46% to 9.54% (%diff)
LC-MS/MS[2]N/A< 7.2%< 8.0%N/A
LC-MS/MS[4]LQC, MQC, HQC< 15%< 15%N/A
RP-HPLC[12]50%, 100%, 150%N/AN/A99.6% - 99.9% (% Recovery)

Experimental Protocols

Protocol 1: Favipiravir Quantification in Plasma by LC-MS/MS

This protocol is a generalized procedure based on common practices in the cited literature.[1][3][4][9]

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of Favipiravir in a suitable solvent like methanol or a mixture of acetonitrile and water.[7][8]

  • Prepare a stock solution of the internal standard (e.g., 13C, 15N-Favipiravir or Remdesivir).[1][3][4]

  • Serially dilute the stock solutions to create calibration standards and quality control (QC) samples at various concentrations.

2. Sample Preparation (Protein Precipitation):

  • Aliquot 50-100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add the internal standard working solution.

  • Add 3-4 volumes of cold precipitation solvent (e.g., acetonitrile or methanol).[3][9]

  • Vortex mix for at least 30 seconds to ensure thorough mixing and protein precipitation.[9]

  • Centrifuge at high speed (e.g., >10,000 x g) for 10-20 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

3. LC-MS/MS Conditions:

  • LC Column: A C18 or Phenyl column is commonly used.[1][9][10]

  • Mobile Phase A: 0.1-0.2% Formic acid in water.[3][9]

  • Mobile Phase B: Acetonitrile or methanol, sometimes with 0.1-0.2% formic acid.[3][9]

  • Flow Rate: 0.15 - 1.0 mL/min.[8][9]

  • Gradient: A gradient elution is typically used to separate the analyte from matrix components.

  • Injection Volume: 5 - 20 µL.[7][13]

  • Ionization Mode: Electrospray ionization (ESI), often in positive mode, though negative mode has also been validated.[2][9]

  • Detection: Multiple Reaction Monitoring (MRM).

    • Favipiravir transition example: m/z 157.9 > 112.92[9]

    • Internal Standard transition: Varies depending on the IS used.

4. Data Analysis:

  • Integrate the peak areas for Favipiravir and the internal standard.

  • Calculate the peak area ratio (Favipiravir/IS).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Determine the concentration of Favipiravir in the unknown samples and QCs using the regression equation from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is precip Protein Precipitation (e.g., Acetonitrile) add_is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject chroma Chromatographic Separation inject->chroma ms_detect MS/MS Detection (MRM) chroma->ms_detect integrate Peak Integration ms_detect->integrate ratio Calculate Area Ratios integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Concentration curve->quantify

Caption: A typical experimental workflow for Favipiravir quantification.

troubleshooting_workflow outcome outcome action action start Low or No Signal? check_ms MS System OK? start->check_ms check_lc LC System OK? check_ms->check_lc Yes action_ms Action: - Tune & Calibrate MS - Clean Ion Source - Verify MRM Transitions check_ms->action_ms No check_sample Sample Integrity OK? check_lc->check_sample Yes action_lc Action: - Check for Leaks - Purge Pump - Verify Mobile Phase check_lc->action_lc No action_sample Action: - Re-prepare Sample - Check Sample Stability - Verify Dilutions check_sample->action_sample No outcome_unresolved Issue Persists: Consult Instrument Specialist check_sample->outcome_unresolved Yes outcome_resolved Issue Resolved action_ms->outcome_resolved Resolved action_lc->outcome_resolved Resolved action_sample->outcome_resolved Resolved

Caption: A troubleshooting decision tree for low signal intensity.

mechanism_of_action favipiravir Favipiravir (Prodrug) intracellular Intracellular Ribosylation & Phosphorylation favipiravir->intracellular favipiravir_rtp Favipiravir-RTP (Active Form) intracellular->favipiravir_rtp inhibition Inhibition favipiravir_rtp->inhibition rdrp Viral RNA-dependent RNA Polymerase (RdRp) rdrp->inhibition replication Viral Genome Replication & Transcription inhibition->replication

Caption: Simplified mechanism of action of Favipiravir.

References

Resolving co-eluting peaks with Favipiravir-13C3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Favipiravir and its carbon-13 isotope, Favipiravir-13C3.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound in our analysis?

A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, typically using liquid chromatography-mass spectrometry (LC-MS). Its key advantage is its ability to co-elute with the unlabeled Favipiravir, providing a reliable reference for quantification. Because it is chemically identical to Favipiravir, it experiences similar extraction recovery, ionization efficiency, and potential matrix effects, thus improving the accuracy and precision of the measurement. While it co-elutes chromatographically, the mass spectrometer can differentiate it from the target analyte due to its higher mass.

Q2: We are observing peak tailing in our chromatogram for Favipiravir. What are the common causes and solutions?

A2: Peak tailing for Favipiravir can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanols on a C18 column.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of Favipiravir, it can result in poor peak shape.

  • Column Contamination or Degradation: Buildup of matrix components or degradation of the column bed can also cause tailing.

To address this, consider the following solutions:

  • Mobile Phase Modification: Add a small amount of a competing base, like triethylamine, to the mobile phase to block active sites on the column. Adjusting the pH of the mobile phase can also help.

  • Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to see if the peak shape improves.

  • Column Flushing and Replacement: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.

Q3: Our retention times for Favipiravir are shifting between injections. What could be the issue?

A3: Retention time variability can be due to several factors:

  • Inconsistent Mobile Phase Composition: Ensure the mobile phase is thoroughly mixed and degassed. If preparing the mobile phase online, check the pump's performance.

  • Fluctuations in Column Temperature: Use a column oven to maintain a stable temperature.

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection, especially when using a gradient.

  • Changes in the HPLC System: Leaks or pump malfunctions can lead to inconsistent flow rates and retention time shifts.

Q4: How can we mitigate matrix effects when analyzing Favipiravir in plasma samples?

A4: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a common challenge in bioanalysis. Here are some strategies to minimize them:

  • Effective Sample Preparation: Use a robust sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Protein precipitation is a simpler but potentially less clean method.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is an ideal internal standard as it co-elutes with Favipiravir and experiences similar matrix effects, allowing for accurate correction during data analysis.

  • Chromatographic Separation: Optimize the chromatographic method to separate Favipiravir from matrix components that cause ion suppression or enhancement.

  • Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components.

Troubleshooting Guide: Co-eluting Peaks

Co-eluting peaks can compromise the accuracy of quantification. This guide provides a systematic approach to identifying and resolving co-elution issues in Favipiravir analysis.

Identifying Co-elution
  • Visual Inspection of the Peak: Look for signs of peak asymmetry, such as shoulders or split peaks.

  • Mass Spectrometry Data: When using LC-MS, examine the mass spectra across the peak. If the spectra are not consistent, it indicates the presence of more than one compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting co-eluting peaks.

CoElution_Troubleshooting start Co-eluting Peak Suspected check_ms Examine Mass Spectra Across Peak start->check_ms consistent_spectra Spectra Consistent? check_ms->consistent_spectra adjust_chromatography Adjust Chromatographic Conditions consistent_spectra->adjust_chromatography No use_sil_is Utilize this compound for MS Detection consistent_spectra->use_sil_is Yes (Co-elution with Analyte of Same Mass) change_column Change Column/Stationary Phase adjust_chromatography->change_column If Unsuccessful resolved Co-elution Resolved adjust_chromatography->resolved Successful optimize_sample_prep Optimize Sample Preparation change_column->optimize_sample_prep If Unsuccessful change_column->resolved Successful optimize_sample_prep->resolved Successful not_resolved Issue Persists optimize_sample_prep->not_resolved use_sil_is->resolved

Caption: Troubleshooting workflow for co-eluting peaks.

The Role of this compound in Resolving Co-elution

Even if a compound co-elutes chromatographically with Favipiravir, the mass spectrometer can distinguish between them if they have different masses. This compound is designed to co-elute with Favipiravir, but because it contains three heavier carbon-13 atoms, it has a higher mass. The mass spectrometer can selectively monitor the mass-to-charge ratio (m/z) for both Favipiravir and this compound, allowing for accurate quantification of Favipiravir even in the presence of a co-eluting interference with the same retention time but a different mass.

The following diagram illustrates this principle.

MassSpec_Resolution cluster_lc LC Column cluster_ms Mass Spectrometer lc_elution Favipiravir (m/z = 158.0) This compound (m/z = 161.0) Interferent (m/z = X) ms_detection m/z 158.0 (Favipiravir) m/z 161.0 (this compound) m/z X (Interferent) lc_elution->ms_detection Ionization quant_fav Accurate Quantification of Favipiravir ms_detection:f0->quant_fav Quantification is_response Correction for Variability ms_detection:f1->is_response Internal Standard Response interferent_signal Interferent Detected and Excluded ms_detection:f2->interferent_signal Interferent Signal (Ignored)

Caption: Mass spectrometric resolution of co-eluting compounds.

Experimental Protocols

This section provides a detailed methodology for a typical UPLC-MS/MS analysis of Favipiravir in human plasma using this compound as an internal standard. This protocol is a composite based on several published methods.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, add 50 µL of the internal standard working solution (this compound in methanol).

  • Add 500 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 5500 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and inject a small volume (e.g., 5 µL) into the UPLC-MS/MS system.

UPLC-MS/MS Conditions
ParameterValue
Column Acquity UPLC HSS C18 (100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.35 mL/min
Gradient Start with 10% B, ramp to 90% B over 2 min, hold for 1 min, return to 10% B and equilibrate for 1.5 min.
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
MRM Transition (Favipiravir) m/z 156.1 > 113.1 (Negative Ion Mode)
MRM Transition (this compound) m/z 158.1 > 113.0 (Negative Ion Mode)

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from Favipiravir analysis.

Table 1: Chromatographic and Mass Spectrometric Parameters
AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
Favipiravir~2.8156.1113.1
This compound~2.8158.1113.0
Table 2: Method Validation Parameters
ParameterFavipiravir
Linearity Range (ng/mL) 2.00 - 40.00
Lower Limit of Quantification (LLOQ) (ng/mL) 2.00
Recovery (%) 70 - 95%
Matrix Effect (%) 85 - 115%
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (%) 85 - 115%
Inter-day Accuracy (%) 85 - 115%

Note: The values presented in these tables are examples and may vary depending on the specific instrumentation and experimental conditions.

How to handle isotopic interference in Favipiravir-13C3 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling isotopic interference during the analysis of Favipiravir-13C3 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering step-by-step solutions to identify and mitigate isotopic interference.

Question: My calibration curve for Favipiravir is non-linear at high concentrations. Could this be due to isotopic interference?

Answer: Yes, non-linearity in the calibration curve, particularly at the upper limits of quantification, is a common indicator of isotopic interference, also known as crosstalk. This occurs when the signal from the naturally abundant isotopes of unlabeled Favipiravir contributes to the signal of the 13C3-labeled internal standard (IS).[1][2]

Troubleshooting Steps:

  • Assess the Contribution of Analyte to Internal Standard:

    • Prepare a high-concentration solution of unlabeled Favipiravir (without the IS) and acquire data monitoring the mass transition of the this compound IS.

    • If a significant signal is detected at the retention time of Favipiravir, it confirms interference from the natural isotopes of the analyte.

  • Evaluate the Isotopic Purity of the Internal Standard:

    • Prepare a solution of the this compound IS (without the analyte).

    • Monitor the mass transition of the unlabeled Favipiravir. A signal here would indicate the presence of unlabeled Favipiravir as an impurity in the IS.

  • Optimize Chromatographic Separation:

    • Ensure baseline separation between Favipiravir and any potential interfering peaks. While isotopic interference is a mass spectrometry issue, good chromatography is crucial for accurate quantification.

  • Implement Correction Factors:

    • If interference is confirmed, mathematical correction factors can be applied to the peak areas of both the analyte and the IS to account for the mutual contribution.[3][4] This involves determining the percentage contribution of the M+1, M+2, and M+3 isotopes of Favipiravir to the IS signal and vice-versa.

Question: I am observing poor accuracy and precision in my quality control (QC) samples, especially at the high QC level. How can I determine if isotopic interference is the cause?

Answer: Inaccurate and imprecise results at high concentrations are symptomatic of isotopic interference. The contribution from the high concentration of the unlabeled analyte can artificially inflate the signal of the internal standard, leading to an underestimation of the analyte concentration.

Troubleshooting Steps:

  • Analyze Blank Samples Spiked with High Concentration Analyte:

    • Prepare blank matrix samples spiked with a high concentration of unlabeled Favipiravir (equivalent to the high QC level) but without the this compound IS.

    • Analyze these samples and monitor the MRM transition for the IS. A detectable peak indicates crosstalk from the analyte to the IS channel.

  • Re-evaluate Integration Parameters:

    • Carefully inspect the peak integration for both the analyte and the IS in your high QC samples. Ensure that the integration is not being skewed by interfering peaks or baseline noise.

  • Perform a Dilution Integrity Experiment:

    • Dilute the high QC samples to fall within the mid-range of the calibration curve.

    • If the back-calculated concentrations of the diluted samples are more accurate and precise, it strongly suggests that the issue at the higher concentration is due to non-linearity caused by isotopic interference.[5]

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound analysis?

A1: Isotopic interference, or crosstalk, refers to the phenomenon where the mass spectrometer detects the naturally occurring heavier isotopes of unlabeled Favipiravir at the same mass-to-charge ratio (m/z) as the 13C3-labeled internal standard. Carbon, in its natural state, contains approximately 1.1% of the 13C isotope. In a molecule like Favipiravir with multiple carbon atoms, there is a statistical probability that some molecules will contain one, two, or three 13C atoms, leading to M+1, M+2, and M+3 isotopic peaks. When using a 13C3-labeled internal standard, the M+3 isotope peak of the unlabeled analyte can interfere with the signal of the IS.

Q2: Why is a stable isotope-labeled internal standard like this compound used?

A2: Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for quantitative LC-MS/MS analysis.[1] Because they are chemically identical to the analyte, they co-elute and experience similar ionization efficiency and matrix effects. This allows for more accurate and precise quantification by correcting for variations during sample preparation and analysis.[6]

Q3: How can I select the appropriate mass transitions (MRM) to minimize isotopic interference?

A3: The selection of precursor and product ions for Multiple Reaction Monitoring (MRM) is critical. To minimize interference, choose a product ion for the this compound IS that is less likely to be formed from the unlabeled analyte. If significant interference is observed, consider using a more highly labeled internal standard (e.g., 13C4 or 15N labeling in addition to 13C) to shift the mass further from the natural isotopic distribution of the analyte.[7][8]

Q4: Are there any experimental design strategies to proactively handle isotopic interference?

A4: Yes, during method development, it is prudent to:

  • Characterize the isotopic distribution: Analyze a high concentration of a certified Favipiravir reference standard to understand the relative intensities of its M+1, M+2, and M+3 isotopic peaks.

  • Assess the isotopic purity of the SIL-IS: Analyze the this compound standard to check for the presence of any unlabeled Favipiravir.

  • Evaluate linearity with and without the IS: Run calibration curves with and without the IS to see if the non-linearity is introduced by the IS.

Quantitative Data Summary

The following table summarizes typical mass spectrometric parameters for the analysis of Favipiravir and its stable isotope-labeled internal standards. Note that optimal parameters may vary depending on the specific instrumentation used.

Analyte/Internal StandardPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Favipiravir158.1113.1Negative[8]
Favipiravir158.285.1Positive[9]
Favipiravir-13C,15N159.63-Positive[10]
[13C15N] Favipiravir158.1113.0Negative[8]
Favipiravir-13C1,15N11200 ng/mL--[11]

Note: The specific precursor and product ions for this compound would need to be determined empirically, but would be expected to be approximately 3 Da higher than the unlabeled compound.

Experimental Protocols

Protocol 1: Assessment of Analyte Contribution to Internal Standard Signal

  • Objective: To determine the extent of isotopic interference from unlabeled Favipiravir on the this compound internal standard channel.

  • Materials:

    • Unlabeled Favipiravir reference standard.

    • Blank biological matrix (e.g., plasma, serum).

    • LC-MS/MS system.

  • Procedure:

    • Prepare a series of calibration standards of unlabeled Favipiravir in the blank matrix, ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). Do not add the this compound IS.

    • Inject these samples into the LC-MS/MS system.

    • Acquire data using the MRM transitions for both unlabeled Favipiravir and this compound.

    • Analyze the chromatograms for a signal at the retention time of Favipiravir in the this compound MRM channel.

    • Calculate the percentage of interference by dividing the peak area of the interfering peak in the IS channel by the peak area of the analyte at each concentration level and multiplying by 100.

Visualizations

Isotopic_Interference_Workflow Workflow for Addressing Isotopic Interference cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution NonLinearity Non-Linear Calibration Curve AssessAnalyte Assess Analyte Contribution to IS NonLinearity->AssessAnalyte Investigate Cause PoorAccuracy Poor Accuracy/Precision at High QC PoorAccuracy->AssessAnalyte AssessISPurity Assess IS Purity AssessAnalyte->AssessISPurity CheckChroma Review Chromatography AssessAnalyte->CheckChroma ApplyCorrection Apply Mathematical Correction AssessAnalyte->ApplyCorrection If interference confirmed ChangeIS Consider Different IS (e.g., higher mass) AssessAnalyte->ChangeIS If interference is severe OptimizeChroma Optimize Chromatography CheckChroma->OptimizeChroma If separation is poor ValidateMethod Validated Method OptimizeChroma->ValidateMethod ApplyCorrection->ValidateMethod Re-validate method ChangeIS->ValidateMethod

Caption: A logical workflow for identifying, investigating, and resolving isotopic interference in bioanalytical methods.

Signaling_Pathway Conceptual Pathway of Isotopic Interference cluster_ms Mass Spectrometer Signal Analyte Unlabeled Favipiravir (High Concentration) AnalyteSignal Analyte MRM Signal Analyte->AnalyteSignal  M Peak IS_Signal IS MRM Signal Analyte->IS_Signal M+3 Isotope Contribution (Crosstalk) IS This compound IS (Fixed Concentration) IS->IS_Signal  Primary Signal InaccurateQuant Inaccurate Quantification (Underestimation of Analyte) IS_Signal->InaccurateQuant Inflated IS Response

Caption: A diagram illustrating how the natural isotopic abundance of an analyte can interfere with the internal standard signal.

References

Validation & Comparative

A Head-to-Head Battle of Internal Standards: Favipiravir-13C3 vs. Acyclovir in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of antiviral compounds, the choice of an appropriate internal standard (IS) is paramount to ensuring the accuracy and reliability of quantitative assays. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, Favipiravir-13C3, and a non-isotopic structural analog, Acyclovir, for the quantification of Favipiravir.

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability. Stable isotope-labeled internal standards are widely considered the gold standard in quantitative mass spectrometry-based bioanalysis due to their near-identical physicochemical properties to the analyte.[1] However, their availability and cost can sometimes lead researchers to consider alternative, non-isotopic internal standards.

This comparison guide delves into the performance characteristics of this compound and provides a representative analysis using Acyclovir as an internal standard for a structurally similar antiviral, Ganciclovir, to illustrate the performance of a non-isotopic internal standard.

Performance Data: A Quantitative Comparison

The following table summarizes key performance metrics for LC-MS/MS methods utilizing a stable isotope-labeled internal standard for Favipiravir and a non-isotopic internal standard for a comparable antiviral agent.

Performance MetricFavipiravir with Favipiravir-13C,15N ISAcyclovir with Ganciclovir IS
Analyte FavipiravirAcyclovir
Internal Standard [13C,15N]-FavipiravirGanciclovir
Matrix Human PlasmaHuman Plasma
Intra-day Precision (%CV) 1.6% – 3.0%[2]1.6% – 6.5%[3]
Inter-day Precision (%CV) 0.2% – 7.6%[2]0% – 7.9%[3]
Accuracy 94% – 97%[2]-1.0% to 6.4% bias[3]
Recovery High (not explicitly quantified)[4][5]Not explicitly stated
Matrix Effect Negligible background interference[4]Not explicitly stated

The Gold Standard: this compound

Stable isotope-labeled internal standards, such as this compound or [13C,15N]-Favipiravir, are the preferred choice for quantitative bioanalysis.[1] Their key advantage lies in the fact that they co-elute with the unlabeled analyte and exhibit identical behavior during sample extraction, ionization, and fragmentation in the mass spectrometer. This near-perfect mimicry allows for highly effective correction of matrix effects and variations in instrument response, leading to superior accuracy and precision.[1]

Studies utilizing [13C,15N]-Favipiravir as an internal standard for Favipiravir quantification in human plasma have demonstrated excellent performance, with intra- and inter-day precision values well within acceptable limits and high accuracy.[2][4] The use of a SIL-IS is particularly crucial when dealing with complex biological matrices where significant inter-individual variability in recovery and matrix effects can occur.[6]

A Viable Alternative? Acyclovir as a Non-Isotopic Internal Standard

Structural analogs may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte.[7] These differences can lead to inadequate compensation for matrix effects and other sources of variability, potentially compromising the accuracy and precision of the assay. For instance, a study quantifying Acyclovir using Ganciclovir as an internal standard reported a wider range for precision and accuracy compared to methods using SIL internal standards.[3][8]

Experimental Protocols

Key Experiment: Quantification of Favipiravir using a Stable Isotope-Labeled Internal Standard

Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: Protein precipitation of human plasma samples using acetonitrile. The internal standard, [13C,15N]-Favipiravir, is added to the plasma before precipitation.[4][5]

  • Chromatographic Separation: Reversed-phase liquid chromatography using a C18 column with a gradient mobile phase consisting of 0.2% formic acid in water and 0.2% formic acid in methanol.[4]

  • Mass Spectrometric Detection: Electrospray ionization in positive ion mode (ESI+) with multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for both Favipiravir and [13C,15N]-Favipiravir.[4]

Representative Experiment: Quantification of Acyclovir using a Non-Isotopic Internal Standard

Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: Protein precipitation of human plasma samples. Ganciclovir is used as the internal standard.[8]

  • Chromatographic Separation: Reversed-phase liquid chromatography on a C18 column with a mobile phase of ammonium acetate and acetonitrile.[8]

  • Mass Spectrometric Detection: Multiple reaction monitoring (MRM) mode to quantify Acyclovir and Ganciclovir.[8]

Visualizing the Mechanism: Favipiravir's Mode of Action

Favipiravir is a prodrug that, once inside the host cell, is converted to its active form, favipiravir ribofuranosyl-5′-triphosphate (Favipiravir-RTP). This active metabolite then targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. By mimicking a purine nucleotide, Favipiravir-RTP is incorporated into the growing viral RNA strand, leading to either chain termination or lethal mutagenesis, ultimately inhibiting viral replication.

Favipiravir_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Favipiravir_ext Favipiravir (Prodrug) Favipiravir_int Favipiravir Favipiravir_ext->Favipiravir_int Enters Cell Favipiravir_RTP Favipiravir-RTP (Active Form) Favipiravir_int->Favipiravir_RTP Cellular Enzymes (Ribosylation & Phosphorylation) RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Targets Inhibition Inhibition Viral_RNA Viral RNA Replication RdRp->Viral_RNA Mediates Inhibition->Viral_RNA Prevents

Caption: Mechanism of action of Favipiravir.

Conclusion

While the use of a non-isotopic internal standard like Acyclovir can be a pragmatic choice in certain scenarios, the experimental data strongly supports the superiority of a stable isotope-labeled internal standard such as this compound for the bioanalysis of Favipiravir. The use of a SIL-IS significantly enhances the robustness, accuracy, and precision of the analytical method by effectively compensating for matrix effects and other sources of variability inherent in complex biological samples. For researchers and drug development professionals striving for the highest quality data in pharmacokinetic and other bioanalytical studies, this compound is the unequivocally recommended internal standard.

References

Cross-Validation of Favipiravir Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of analytical methodologies for the quantification of Favipiravir, offering insights into their performance across various studies. This guide is intended for researchers, scientists, and drug development professionals seeking to establish or compare analytical assays for Favipiravir.

Comparative Performance of Favipiravir Assays

The following tables summarize the key performance parameters of different analytical methods for Favipiravir quantification as reported in various studies. These studies originate from different laboratories, and thus the data provides an indirect comparison of assay performance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
Parameter Method 1 [1][2]Method 2 [3][4]Method 3 [5]Method 4 [6]
Matrix Human SerumRat PlasmaMouse & Human PlasmaPure & Tablet Forms
Linearity Range (µg/mL) 0.048 - 500.002 - 0.040.00078 - 0.250 - 200
Correlation Coefficient (r²) > 0.998> 0.999Not Reported1.0
Lower Limit of Quantification (LLOQ) (µg/mL) 0.0480.0020.0007850
Intra-day Precision (%CV) < 7.2%< 15%< 6.16%Not Reported
Inter-day Precision (%CV) < 8.0%< 15%Not ReportedNot Reported
Accuracy (% Recovery) Not ReportedNot Reported89% - 110%Not Reported
High-Performance Liquid Chromatography (HPLC) Methods
Parameter Method 5 [7]Method 6 [8]Method 7 [9]
Matrix Spiked Human PlasmaSpiked Human PlasmaPharmaceutical Formulation
Linearity Range (µg/mL) 3.1 - 600.2 - 3.210 - 60
Correlation Coefficient (r²) > 0.997Not Reported> 0.999
Lower Limit of Quantification (LLOQ) (µg/mL) 30.721.10
Intra-day Precision (%RSD) < 2%< 2.80%< 2%
Inter-day Precision (%RSD) < 2%< 2.80%< 2%
Accuracy (% Recovery) 89.09% - 90.81%97.6% - 100.2%99.57% - 100.10%

Mechanism of Action and Analytical Workflow

The following diagrams illustrate the mechanism of action of Favipiravir and a general workflow for its quantification.

cluster_cell Infected Host Cell cluster_virus RNA Virus Favipiravir Favipiravir (Prodrug) Ribosylation Intracellular Ribosylation & Phosphorylation Favipiravir->Ribosylation Favipiravir_RTP Favipiravir-RTP (Active Form) Ribosylation->Favipiravir_RTP RdRp RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Inhibits Replication Viral RNA Replication RdRp->Replication Catalyzes start Start: Biological Sample (e.g., Plasma, Serum) add_is Add Internal Standard start->add_is sample_prep Sample Preparation (Protein Precipitation/Extraction) centrifuge Centrifugation sample_prep->centrifuge add_is->sample_prep supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC-MS/MS System supernatant->lc_injection chromatography Chromatographic Separation (e.g., C18 Column) lc_injection->chromatography ms_detection Mass Spectrometric Detection (MRM Mode) chromatography->ms_detection data_analysis Data Analysis (Quantification against Calibration Curve) ms_detection->data_analysis end End: Report Concentration data_analysis->end

References

A Comparative Guide to Determining the Limit of Quantification (LOQ) for Favipiravir Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for determining the limit of quantification (LOQ) of the antiviral drug Favipiravir. The performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) are compared, with supporting data from published studies. This guide is intended to assist researchers in selecting the most appropriate analytical method for their specific research needs, considering factors such as required sensitivity, sample matrix, and available instrumentation.

Comparison of Analytical Methods for Favipiravir Quantification

The selection of an analytical method for the quantification of Favipiravir is critical and depends on the desired sensitivity and the nature of the sample matrix. The following table summarizes the LOQ values and key experimental parameters from various published studies, offering a direct comparison of the capabilities of different analytical techniques.

Analytical MethodSample MatrixLOQLinearity RangeColumnMobile PhaseDetectionReference
HPLC-UV Pharmaceutical Formulation1.10 µg/mL10–60 µg/mLC18Sodium acetate solution (pH 3.0) and acetonitrile (85:15, v/v)227 nm[1][2]
HPLC-UV Pharmaceutical Formulation3.60 µg/mL10–100 µg/mLC1850 mM potassium dihydrogen phosphate (pH 2.3) and acetonitrile (90:10, v/v)323 nm[3]
HPLC-UV Pharmaceutical Formulation3.43 µg/mL5–60 µg/mLWaters C18 (250 x 4.6 mm, 5 µ)Ammonium acetate buffer (pH 4.5) and methanol (90:10 v/v)323 nm[4]
HPLC-UV Human Plasma0.25 µg/mL0.25–200.00 µg/mLPhenomenex Kinetex®, C18, 150 × 4.6 mm, 5 μm0.1 % formic acid in water with 0.08 % aqueous ammonia (A), 0.1 % formic acid in acetonitrile with 0.08 % aqueous ammonia (B)323 nm[5]
LC-MS/MS Human Plasma500 ng/mL500–50,000 ng/mLPhenomenex Synergi Polar-RP C18 (4 μm; 150 × 2.1 mm)0.2% formic acid in water (A) and 0.2% formic acid in methanol (B)Positive ion mode MRM[6][7]
LC-MS/MS Human Serum0.048 µg/mL (Negative ion mode)0.048-50 µg/mLPhenomenex C18 (50 mm × 4.6 mm, 5 µm)0.1% formic acid in water and 0.1% formic acid in methanolMRM[8]
LC-MS/MS Pharmaceutical Formulation12.253 µg/mL50-200 µg/mLShim pack GISS, C18 (100 mm × 2.1 mm, 1.9 μm)10.0 mM ammonium acetate (A) and methanol (B)Not Specified[9][10][11]
LC-MS/MS Rat Plasma2.00 ng/mL2.00 – 40.00 ng/mLNot SpecifiedNot SpecifiedNot Specified[12][13]
UPLC-MS/MS Whole Blood500 ng/mL0.5 - 160 µg/mLNot SpecifiedNot SpecifiedNot Specified[14]
UPLC-MS/MS Pharmaceutical FormulationNot specified1-10 µg/mLC18 (4.6 mm × 50 mm, 2.7 μm)Water-methanol (80-20 v/v) containing 0.1% formic acidNegative ion mode MRM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical assays. Below are generalized experimental protocols for the determination of Favipiravir's LOQ based on the cited literature.

HPLC-UV Method for Pharmaceutical Formulations

A common approach for analyzing Favipiravir in tablets involves a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

  • Standard and Sample Preparation:

    • A standard stock solution of Favipiravir is prepared in a suitable solvent such as methanol or a mixture of the mobile phase.

    • Working standard solutions are prepared by serial dilution of the stock solution to create a calibration curve.

    • For tablet analysis, a number of tablets are weighed, and the average weight is calculated. The tablets are then crushed into a fine powder. A quantity of the powder equivalent to a specific amount of Favipiravir is weighed and dissolved in the solvent, followed by sonication and filtration to remove excipients.

  • Chromatographic Conditions:

    • Column: A C18 column is frequently used.[1][2]

    • Mobile Phase: A mixture of a buffer (e.g., sodium acetate or potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol) is typical.[1][2][3] The pH of the aqueous phase is often adjusted to be acidic.

    • Flow Rate: A flow rate of around 1.0 mL/min is common.[1][2]

    • Detection: UV detection is typically performed at a wavelength where Favipiravir exhibits maximum absorbance, such as 227 nm or 323 nm.[1][2][3]

  • LOQ Determination:

    • The LOQ is determined based on the signal-to-noise ratio (commonly a ratio of 10:1) or by using the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.[9][10][11]

LC-MS/MS Method for Biological Matrices

For quantifying Favipiravir in biological samples like plasma or serum, a more sensitive and selective LC-MS/MS method is generally required.

  • Sample Preparation:

    • Protein Precipitation: This is a common and straightforward method for removing proteins from the plasma or serum sample. An organic solvent like acetonitrile or methanol is added to the sample, which is then vortexed and centrifuged.[6] The supernatant containing the analyte is then collected for analysis.

    • Internal Standard: An internal standard, such as a stable isotope-labeled Favipiravir (e.g., ¹³C, ¹⁵N-Favipiravir), is added to the samples and calibration standards to correct for variations in sample processing and instrument response.[6]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A reverse-phase column, such as a C18, is typically employed.[6][8]

    • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (methanol or acetonitrile), often with an additive like formic acid to improve ionization, is common.[6][8]

    • Mass Spectrometry: The analysis is performed using a tandem mass spectrometer, often with an electrospray ionization (ESI) source operating in either positive or negative ion mode.[6][8] The detection is highly selective, utilizing Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Favipiravir and the internal standard.

  • LOQ Determination:

    • The LOQ is established as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy, typically within ±20% of the nominal concentration.[6]

Workflow for LOQ Determination

The following diagram illustrates a generalized workflow for determining the Limit of Quantification for a Favipiravir assay, from initial method development to the final validation, in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).

LOQ_Determination_Workflow cluster_prep Preparation & Optimization cluster_validation Validation as per ICH Guidelines cluster_result Finalization prep_standards Prepare Standard Solutions & Quality Controls (QCs) method_dev Analytical Method Development (e.g., HPLC, LC-MS/MS) prep_standards->method_dev method_opt Method Optimization (Mobile Phase, Gradient, etc.) method_dev->method_opt linearity Linearity & Range (Calibration Curve) method_opt->linearity lod_loq Determine LOD & LOQ linearity->lod_loq specificity Specificity & Selectivity specificity->lod_loq accuracy Accuracy (% Recovery) accuracy->lod_loq precision Precision (Repeatability & Intermediate) precision->lod_loq final_loq Established Limit of Quantification (LOQ) lod_loq->final_loq

Caption: Generalized workflow for Favipiravir LOQ determination.

References

Comparative fragmentation analysis of Favipiravir and Favipiravir-13C3

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Fragmentation Analysis of Favipiravir and its Stable Isotope-Labeled Analog, Favipiravir-¹³C₃

This guide provides a detailed comparative analysis of the mass spectrometric fragmentation patterns of the antiviral drug Favipiravir and its stable isotope-labeled internal standard, Favipiravir-¹³C₃. The information is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for the bioanalysis and pharmacokinetic studies of Favipiravir.

Overview of Fragmentation Behavior

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a crucial technique for the quantitative analysis of drugs like Favipiravir in biological matrices. Understanding the fragmentation patterns of both the parent drug and its isotopically labeled internal standard is essential for developing robust and sensitive analytical methods.

Favipiravir (C₅H₄FN₃O₂) is a pyrazine carboxamide derivative.[1] Its fragmentation is influenced by the pyrazine ring, the amide group, and the fluorine atom. Favipiravir-¹³C₃ is a stable isotope-labeled version of Favipiravir, where three carbon atoms have been replaced with the heavier ¹³C isotope. This results in a predictable mass shift in the precursor and fragment ions, which is fundamental for its use as an internal standard in quantitative mass spectrometry.

Comparative Fragmentation Data

The following tables summarize the key mass spectrometric parameters and fragmentation transitions for Favipiravir and its ¹³C-labeled analog based on published data. These transitions are commonly used for quantification in Multiple Reaction Monitoring (MRM) mode.

Table 1: Mass Spectrometric Parameters for Favipiravir and Favipiravir-¹³C, ¹⁵N Labeled Analogs

ParameterFavipiravirFavipiravir-¹³C, ¹⁵NFavipiravir-¹³C, ¹⁵N (Qualifier)
Ionization ModePositivePositivePositive
Precursor Ion (m/z)158.0160.1160.1
Product Ion (m/z)141.0142.0113.0
Collision Energy (V)253035

Data sourced from a study on the quantification of Favipiravir in human plasma.[2]

Table 2: Alternative Fragmentation Transitions in Negative Ion Mode

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)
FavipiravirNegative156.1113.1
[¹³C¹⁵N] FavipiravirNegative158.1113.0

Data sourced from a study on the determination of Favipiravir in human plasma.[3][4]

Table 3: Fragmentation of Favipiravir in Positive and Negative Ion Modes

Ionization ModePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)
Positive158.285.1113.1
Negative156.2113.185.1

Data from a study on the LC-MS/MS method for Favipiravir quantitation in human serum.[5]

Proposed Fragmentation Pathway

The fragmentation of Favipiravir typically involves the loss of small neutral molecules. For instance, in positive ion mode, the transition of m/z 158.0 to 141.0 likely corresponds to the loss of a hydroxylamine (NH₂OH) or a related moiety.[2] In negative ion mode, the transition from m/z 156.1 to 113.1 suggests the loss of the amide group (CONH).[3][4] The fragment at m/z 85.1 could arise from further fragmentation of the pyrazine ring.[5]

The ¹³C₃-labeling in Favipiravir results in a +3 Da mass shift in the precursor ion. The corresponding fragment ions will also exhibit a mass shift depending on whether the ¹³C atoms are retained in the fragment. For example, the transition from m/z 160.1 to 142.0 in the ¹³C, ¹⁵N-labeled standard suggests the retention of the isotopic labels in the larger fragment.[2]

Experimental Protocols

The following are generalized experimental protocols for the LC-MS/MS analysis of Favipiravir, based on methodologies reported in the literature.

Sample Preparation: Protein Precipitation

A common method for extracting Favipiravir from plasma or serum is protein precipitation.[2][3]

  • To 100 µL of plasma or serum sample, add an appropriate volume of internal standard solution (e.g., 20 µL of Favipiravir-¹³C, ¹⁵N).

  • Add a protein precipitating agent, such as acetonitrile (e.g., 400 µL).

  • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the samples to pellet the precipitated proteins (e.g., at 2688 x g for 10 minutes).

  • Transfer the supernatant to a clean tube for further processing or direct injection into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

Chromatographic separation is typically achieved using a C18 reversed-phase column.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is frequently used.[3]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., water with a buffer like ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is employed.[1][3][6]

  • Flow Rate: A typical flow rate is between 0.4 mL/min and 1.2 mL/min.[1][3]

  • Injection Volume: A small volume, typically 5 µL, is injected into the system.[3]

Mass Spectrometry (MS) Conditions

The mass spectrometer is operated in either positive or negative electrospray ionization (ESI) mode.

  • Ionization: Electrospray Ionization (ESI) is the standard technique.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transitions for Favipiravir and its internal standard.[2][3]

  • Ion Source Parameters: Parameters such as spray voltage, ion source temperature, nebulizer gas, and curtain gas are optimized to achieve maximum sensitivity and stability.[2][5]

Visualizations

Experimental Workflow for Comparative Fragmentation Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Matrix (Plasma/Serum) Spike Spike with Favipiravir & Favipiravir-¹³C₃ Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (C18 Column) Supernatant->LC Injection MS Tandem Mass Spectrometry (ESI, MRM Mode) LC->MS Fragmentation Identify Precursor & Product Ions MS->Fragmentation Comparison Compare Fragmentation Patterns Fragmentation->Comparison Quantification Quantitative Analysis Comparison->Quantification

Caption: A generalized workflow for the comparative fragmentation analysis of Favipiravir.

Logical Relationship of Analytes in Mass Spectrometry

logical_relationship cluster_analytes Analytes cluster_ms1 MS1 (Precursor Scan) cluster_ms2 MS2 (Product Scan) Favipiravir Favipiravir (Analyte) Precursor_Favi Precursor Ion (m/z 158) Favipiravir->Precursor_Favi Ionization Favipiravir_13C3 Favipiravir-¹³C₃ (Internal Standard) Precursor_13C3 Precursor Ion (m/z 161) Favipiravir_13C3->Precursor_13C3 Ionization Product_Favi Product Ions (e.g., m/z 141, 113) Precursor_Favi->Product_Favi Fragmentation (CID) Product_13C3 Product Ions (shifted m/z) Precursor_13C3->Product_13C3 Fragmentation (CID)

Caption: The relationship between analytes and their analysis in tandem mass spectrometry.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.